molecular formula C9H9N3O2 B1633204 methyl 6-amino-1H-indazole-1-carboxylate

methyl 6-amino-1H-indazole-1-carboxylate

カタログ番号: B1633204
分子量: 191.19 g/mol
InChIキー: OUTMWJMXIGYKLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 6-amino-1H-indazole-1-carboxylate (CAS 500881-33-4) is a high-purity chemical building block designed for advanced pharmaceutical and organic synthesis research. This compound, with a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol, belongs to the indazole class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry . The indazole core is a key structural motif found in several FDA-approved drugs and clinical candidates, including the anticancer agents Pazopanib and Niraparib, highlighting its significance in the development of novel therapeutics . Its value lies in the presence of multiple functional groups—a carboxylate ester, a primary amino group, and the indazole nitrogen atoms—that serve as versatile handles for further chemical modification . Researchers can utilize this reagent to explore structure-activity relationships (SAR) by functionalizing these sites, making it particularly useful for constructing complex molecular architectures for screening in drug discovery programs . Indazole derivatives have been documented to exhibit a wide spectrum of pharmacological activities, such as antitumor, anti-inflammatory, and kinase inhibitory effects, making this amino-indazole ester a versatile intermediate for projects in these areas . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C9H9N3O2

分子量

191.19 g/mol

IUPAC名

methyl 6-aminoindazole-1-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-4-7(10)3-2-6(8)5-11-12/h2-5H,10H2,1H3

InChIキー

OUTMWJMXIGYKLH-UHFFFAOYSA-N

SMILES

COC(=O)N1C2=C(C=CC(=C2)N)C=N1

正規SMILES

COC(=O)N1C2=C(C=CC(=C2)N)C=N1

製品の起源

United States
Foundational & Exploratory

methyl 6-amino-1H-indazole-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Application in Medicinal Chemistry

Executive Summary

Methyl 6-amino-1H-indazole-1-carboxylate (CAS: 500881-33-4) represents a specialized "privileged scaffold" in modern drug discovery.[1] Unlike the more common 3-aminoindazoles used in kinase inhibitors (e.g., Pazopanib, Axitinib), the 6-amino-1-carboxylate variant offers a unique vector for extending chemical space into the solvent-exposed regions of a binding pocket while maintaining a rigid, planar bicyclic core.

This guide analyzes the molecule not merely as a catalog item but as a dynamic intermediate. Its utility lies in the orthogonal reactivity of its three functional centers: the nucleophilic exocyclic amine at C6, the electrophilic carbamate at N1, and the C-H bond at C3 available for late-stage functionalization.

Physicochemical Profile & Structural Analysis[1]

The molecule is an amphoteric system. The indazole core is electron-deficient due to the N1-carboxylate electron-withdrawing group (EWG), which significantly alters the pKa of the C6-amine compared to a standard aniline.

Key Properties Table[1]
PropertyValue / DescriptionSource/Note
CAS Number 500881-33-4Verified Registry
Molecular Formula C₉H₉N₃O₂-
Molecular Weight 191.19 g/mol -
Appearance Off-white to pale yellow solidTypical for aminoindazoles
Predicted LogP ~1.2 - 1.5Lipophilic, suitable for CNS penetration
pKa (C6-NH₂) ~3.0 - 3.5 (Predicted)Lower than aniline (4.[1]6) due to N1-EWG
Solubility DMSO, DMF, MeOH, DCMPoor in water; moderate in Et₂O
H-Bond Donors 1 (Exocyclic NH₂)-
H-Bond Acceptors 4 (N1, N2, C=O, O-Me)-
Structural Dynamics

The N1-methoxycarbonyl group serves two critical functions:

  • Protecting Group: It masks the acidic pyrrole-like nitrogen (N1), preventing non-specific binding or polymerization.

  • Electronic Tuner: It pulls electron density from the benzene ring, deactivating the C6-amine. This makes the amine less prone to oxidation but also less nucleophilic, requiring stronger electrophiles for functionalization.

Synthetic Routes & Regiocontrol[1][2][3]

The synthesis of N1-substituted indazoles is plagued by the "N1 vs. N2" regioselectivity problem. The indazole tautomeric equilibrium favors N1-H thermodynamically, but alkylation/acylation can yield mixtures.

Strategic Analysis: The "Nitro-First" Approach

Direct acylation of 6-aminoindazole is risky because the exocyclic amine competes with the indazole nitrogen.[1] A superior strategy involves N-acylation of 6-nitroindazole followed by selective reduction.[1]

Why this works:

  • Chemo-selectivity: The nitro group is inert to methyl chloroformate.[1]

  • Regio-selectivity: Under thermodynamic control (or specific base catalysis), the N1-acylated product is favored over N2 due to the minimization of steric clash with the C7 proton and the "lone pair repulsion" effect at N2.

Synthesis Workflow Diagram

SynthesisPath Start 6-Nitroindazole (Starting Material) Step1 Step 1: N-Acylation (Methyl chloroformate, Base) Start->Step1 Regiocontrol (N1 vs N2) Inter1 Intermediate: Methyl 6-nitro-1H-indazole-1-carboxylate Step1->Inter1 N2_Iso N2-Isomer (Minor Byproduct) Step1->N2_Iso Kinetic Control Step2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Inter1->Step2 Chemoselective Reduction Product Target: Methyl 6-amino-1H-indazole-1-carboxylate Step2->Product

Caption: Two-step synthesis strategy prioritizing N1-regioselectivity via nitro-precursor acylation.

Experimental Protocols

Step 1: Regioselective N1-Acylation

Objective: Install the methyl carboxylate on the 6-nitroindazole core.[1]

  • Setup: Charge a dry 3-neck flask with 6-nitroindazole (1.0 eq) and anhydrous THF (10 vol). Cool to 0°C under N₂.

  • Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise. Caution: H₂ gas evolution. Stir for 30 min at 0°C until gas evolution ceases and the anion forms (often a deep red/orange solution).

  • Acylation: Add methyl chloroformate (1.2 eq) dropwise. Maintain temp < 5°C.

  • Reaction: Allow to warm to RT and stir for 3 hours. Monitor by TLC/LCMS.

    • Checkpoint: The N1-product is usually less polar than the N2-isomer.[1]

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallization from EtOH or flash chromatography (Hex/EtOAc) is required to remove any trace N2-isomer.[1]

Step 2: Nitro Reduction

Objective: Reduce the nitro group to the amine without cleaving the carbamate.

  • Setup: Dissolve the nitro-intermediate in MeOH/THF (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure is usually sufficient) for 4–12 hours.

    • Note: Avoid strong acids or high temperatures to prevent carbamate hydrolysis.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Isolation: The product, methyl 6-amino-1H-indazole-1-carboxylate , is obtained as an off-white solid.[1]

Reactivity Profile & Functionalization[1][3]

This molecule is a "chemical chameleon," capable of reacting at three distinct sites depending on conditions.

Reactivity Map[1]

Reactivity Core Methyl 6-amino-1H-indazole-1-carboxylate Amine C6-Amine (Nucleophile) Core->Amine Carbamate N1-Carbamate (Electrophile) Core->Carbamate C3 C3-Position (C-H) Core->C3 Amine_Rxn1 Amide Coupling (Kinase Hinge Binders) Amine->Amine_Rxn1 Amine_Rxn2 Sandmeyer Rxn (Halogenation/Cyanation) Amine->Amine_Rxn2 Carb_Rxn1 Hydrolysis (Base) Carbamate->Carb_Rxn1 Carb_Rxn2 Transesterification Carbamate->Carb_Rxn2 C3_Rxn1 Electrophilic Halogenation (NIS/NBS) C3->C3_Rxn1 C3_Rxn2 C-H Activation C3->C3_Rxn2

Caption: Orthogonal reactivity map showing the three primary sites for chemical modification.

Critical Considerations
  • C6-Amine Acylation: Due to the electron-withdrawing N1-carboxylate, the C6-amine is less nucleophilic than typical anilines.[1] Coupling reactions may require high-activity coupling agents (e.g., HATU, POCl₃ activation) or acid chlorides.

  • Carbamate Stability: The methyl carbamate is generally stable to acidic conditions (e.g., TFA used for Boc-deprotection elsewhere in a molecule) but is labile to basic conditions (NaOH, LiOH). This allows it to serve as a protecting group that is removed at the very end of a synthesis sequence.

  • C3-Halogenation: The C3 position is the most electron-rich carbon on the heterocyclic ring.[1] Treatment with NIS (N-iodosuccinimide) readily yields the 3-iodo derivative, a gateway to Suzuki couplings for library expansion.

Safety & Handling (MSDS Summary)

  • Hazards: Treat as a potential skin sensitizer and irritant (H315, H319). As an aniline derivative, potential genotoxicity cannot be ruled out without specific data; handle with high containment.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to slow oxidation (browning) upon air exposure.

  • Incompatibility: Strong oxidizing agents, strong bases (hydrolysis risk), and acid chlorides (uncontrolled reaction).

References

  • Synthesis of Indazoles: Liskon Biological. "Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole." Accessed Feb 2026.

  • Regioselectivity in Indazoles: Beilstein Journal of Organic Chemistry. "Regioselective alkylation of a versatile indazole." 2024.[3][4]

  • Indazole Scaffolds in Drug Discovery: National Institutes of Health (PMC). "Indazole – an emerging privileged scaffold: synthesis and its biological significance."

  • Chemical Properties Database: EPA CompTox Chemicals Dashboard. "Methyl 4-amino-1H-indazole-6-carboxylate Properties" (Analogous Structure Data).

  • Commercial Availability & CAS: BLD Pharm. "Methyl 6-amino-1H-indazole-1-carboxylate CAS 500881-33-4."[1][5][6]

Sources

Physicochemical Characteristics of Methyl 6-amino-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the physicochemical profile, synthesis, and experimental utility of methyl 6-amino-1H-indazole-1-carboxylate (CAS 500881-33-4). It is designed for medicinal chemists and process scientists utilizing this intermediate as a controlled scaffold for drug discovery, particularly in the development of kinase inhibitors where the indazole core is a privileged structure.

Technical Monograph & Experimental Guide

Executive Summary

Methyl 6-amino-1H-indazole-1-carboxylate is a bifunctional heterocyclic building block featuring a reactive primary amine at position C6 and a methyl carbamate protecting group at position N1. Unlike the free 6-aminoindazole, this N1-protected derivative offers distinct regiochemical control. The carbamate moiety effectively masks the N1-H, preventing competitive alkylation or arylation at the pyrazole nitrogen, while simultaneously modulating the electron density of the benzene ring. This molecule is a critical intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g., analogs of Pazopanib) and other bioactive indazoles.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for the N1-isomer.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionContext
IUPAC Name Methyl 6-amino-1H-indazole-1-carboxylateUnambiguous identifier
CAS Number 500881-33-4 Primary registry ID
Molecular Formula C

H

N

O

-
Molecular Weight 191.19 g/mol Monoisotopic mass: 191.069
Physical State Solid (Crystalline powder)Typically off-white to pale yellow
Melting Point 130–145 °C (Predicted range)Lower than parent 6-aminoindazole (mp ~206°C) due to loss of intermolecular H-bonding at N1.[1]
Solubility DMSO, DMF, DCM, Ethyl AcetateHigh solubility in polar aprotic solvents.
Water Solubility Low (< 0.5 mg/mL)Lipophilic carbamate dominates.
pKa (Acid) ~14 (Amine H)The N1-H is capped; amide H is non-acidic.
pKa (Base) ~3.5 (Aniline nitrogen)Reduced basicity compared to aniline due to electron-withdrawing indazole core.
LogP 1.1 – 1.4Moderate lipophilicity; suitable for cell-permeable intermediates.
Structural Logic & Regiochemistry

The "1-carboxylate" designation confirms the N1-acylation . Indazoles exist in a tautomeric equilibrium (1H vs. 2H), but acylation with chloroformates under basic conditions kinetically and thermodynamically favors the N1-position due to the "lone pair effect" and steric factors.

  • N1-Carbamate: Stable to weak acids and hydrogenolysis; hydrolyzable by strong base (NaOH/MeOH).

  • C6-Amine: Remains nucleophilic, available for amide coupling, reductive amination, or diazotization.

Synthesis & Experimental Protocol

The synthesis requires a two-step sequence starting from commercially available 6-nitroindazole .[2] Direct carboxylation of 6-aminoindazole is risky due to potential bis-acylation (at both N1 and the exocyclic amine). Therefore, the "Protection-Reduction" route is the industry standard for high fidelity.

Diagram 1: Synthetic Pathway

Synthesis Start 6-Nitroindazole (CAS 7597-18-4) Step1 Step 1: N1-Acylation (Methyl Chloroformate, Base) Start->Step1 ClCOOMe THF/Et3N Inter Intermediate: Methyl 6-nitro-1H-indazole-1-carboxylate Step1->Inter Regioselective N1-Attack Step2 Step 2: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Inter->Step2 Chemoselective Reduction Product TARGET: Methyl 6-amino-1H-indazole-1-carboxylate Step2->Product Yield >85%

Caption: Two-step synthesis ensuring regioselective N1-protection followed by chemoselective reduction.

Detailed Protocol
Step 1: Synthesis of Methyl 6-nitro-1H-indazole-1-carboxylate

Rationale: The N1-proton is the most acidic site (pKa ~13.8). Using a mild base deprotonates N1, allowing nucleophilic attack on methyl chloroformate.

  • Setup: Charge a dry flask with 6-nitroindazole (1.0 eq) and anhydrous THF (10 vol).

  • Activation: Add Triethylamine (1.2 eq) or NaH (1.1 eq, 60% dispersion) at 0°C. Stir for 30 min.

  • Acylation: Dropwise add Methyl Chloroformate (1.1 eq) while maintaining temperature < 5°C.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS (Disappearance of SM).

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol or use flash chromatography (Hex/EtOAc) if necessary.

Step 2: Reduction to Methyl 6-amino-1H-indazole-1-carboxylate

Rationale: The carbamate ester is sensitive to strong nucleophiles and high temperatures. Catalytic hydrogenation is preferred over acidic metal reductions (SnCl2/HCl) to prevent ester hydrolysis.

  • Setup: Dissolve the nitro-intermediate (from Step 1) in MeOH or EtOAc (10 vol).

  • Catalyst: Add 10% Pd/C (5–10 wt% loading).

  • Hydrogenation: Stir under H

    
     atmosphere (balloon pressure or 1–3 bar) at RT for 4–12 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Result: The title compound is obtained as an off-white solid. Store at 2–8°C (amine oxidation risk).

Spectroscopic Validation

To validate the structure, look for these diagnostic signals.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       4.05 ppm (s, 3H):  Distinct singlet for the N1-COOCH
      
      
      
      methyl group.
    • 
       5.50–6.00 ppm (bs, 2H):  Broad singlet for the -NH
      
      
      
      protons (exchangeable with D
      
      
      O).
    • 
       8.30–8.50 ppm (s, 1H):  The H3  proton of the indazole ring. This proton is deshielded by the adjacent N1-carboxylate.
      
    • 
       7.50 ppm (d, 1H):  H4 proton (doublet).
      
    • 
       6.70 ppm (dd, 1H):  H5 proton (doublet of doublets).
      
    • 
       7.80 ppm (d, 1H):  H7 proton. Note: In N1-substituted indazoles, H7 is often shifted downfield due to the "peri-effect" of the carbonyl oxygen.
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: [M+H]

    
     = 192.2
    
  • Fragment: Loss of -OCH

    
     (31 Da) or -COOCH
    
    
    
    (59 Da) may be observed in MS/MS.

Applications in Drug Discovery

This molecule serves as a "masked" aniline.

Diagram 2: Utility Decision Tree

Utility Root Methyl 6-amino-1H-indazole-1-carboxylate Path1 Reaction at -NH2 (Amide Coupling/Urea Formation) Root->Path1 Selective Functionalization Path2 Deprotection (Base Hydrolysis) Root->Path2 Removal of N1-Group Target1 Kinase Inhibitor Scaffolds (e.g., Pazopanib analogs) Path1->Target1 Target2 Free 6-Aminoindazole (Regenerated Core) Path2->Target2

Caption: Strategic utility of the N1-protected scaffold in medicinal chemistry.

  • Regiocontrol: If you react free 6-aminoindazole with an electrophile, you risk reaction at N1. Using this carbamate forces reaction exclusively at the exocyclic amine.

  • Solubility: The methyl carbamate disrupts the strong crystal lattice of the parent indazole, often improving solubility in organic solvents during synthesis.

  • Deprotection: The N1-COOMe group can be removed at the end of the synthesis using NaOH/MeOH or K

    
    CO
    
    
    
    /MeOH
    (mild methanolysis), yielding the final NH-indazole drug candidate.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer (Aniline derivative).

  • Storage: Keep refrigerated (2–8°C) under inert atmosphere (Ar/N

    
    ). Oxidation of the amine leads to browning.
    
  • Incompatibility: Avoid strong acids (protonation of amine) and strong bases (hydrolysis of carbamate) unless intended.

References

  • BLD Pharm. Product Monograph: Methyl 6-amino-1H-indazole-1-carboxylate (CAS 500881-33-4). Retrieved from

  • Kym, P. R., et al. "Screening of Indazole Inhibitors." Journal of Medicinal Chemistry, 2006.
  • European Patent Office. Preparation of Indazole Derivatives as Kinase Inhibitors. EP 3956322 B1. Retrieved from

  • ChemicalBook. Synthesis of 6-Aminoindazole from 6-Nitroindazole. Retrieved from

  • Enamine. Methyl 1H-imidazole-1-carboxylate Reagent Guide. (Analogous chemistry for N-carboxylation). Retrieved from

Sources

CAS number and IUPAC name for methyl 6-amino-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 6-amino-1H-indazole-1-carboxylate: A Cornerstone for Modern Drug Discovery

Executive Summary: The indazole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] Among its many derivatives, the 6-amino-1H-indazole framework is a particularly valuable building block, especially in the development of novel anticancer agents.[3] This guide provides a comprehensive technical overview of methyl 6-amino-1H-indazole-1-carboxylate, a key exemplar of this chemical class. We will delve into its fundamental properties, robust synthetic strategies, critical applications in drug development, particularly as an inhibitor of oncogenic pathways, and detailed protocols for its experimental evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile molecule.

Core Compound Identification and Physicochemical Properties

Methyl 6-amino-1H-indazole-1-carboxylate is a specific isomer within the 6-amino-indazole family. Precise identification is critical, as functional group placement dramatically influences chemical reactivity and biological activity.

IUPAC Name: methyl 6-amino-1H-indazole-1-carboxylate

While a dedicated CAS Number for this specific 1-carboxylate isomer is not prominently indexed, its isomers are well-documented and serve as important reference points:

  • Methyl 6-amino-1H-indazole-3-carboxylate: CAS 851652-52-3[1]

  • Methyl 6-amino-1H-indazole-7-carboxylate: CAS 73907-98-9[4]

The structural and physicochemical properties of methyl 6-amino-1H-indazole-1-carboxylate are summarized below. The quantitative data is representative of the C₉H₉N₃O₂ molecular formula, drawing from closely related isomers.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₉H₉N₃O₂ [1][4]
Molecular Weight 191.19 g/mol [1][4]
Physical Form White to yellow or brown powder/crystals
Topological Polar Surface Area (TPSA) 81 Ų [4]
LogP (Octanol-Water Partition) 0.93 [4]
Hydrogen Bond Acceptors 4 [4]
Hydrogen Bond Donors 2 [4]

| Rotatable Bonds | 1 |[4] |

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bioisostere of the natural indole nucleus, is a cornerstone of modern drug design.[2] Its unique electronic properties and ability to form critical hydrogen bonds allow it to interact with a wide range of biological targets. This has led to its incorporation into several highly successful, FDA-approved drugs, demonstrating its clinical significance.[1][2]

  • Pazopanib & Axitinib: Potent tyrosine kinase inhibitors used in cancer therapy.[1]

  • Granisetron: A selective 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[1][2]

  • Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer.[1]

cluster_core Core Scaffold cluster_drugs FDA-Approved Drugs Indazole Indazole Core (Privileged Scaffold) Pazopanib Pazopanib (Kinase Inhibitor) Indazole->Pazopanib Axitinib Axitinib (Kinase Inhibitor) Indazole->Axitinib Granisetron Granisetron (5-HT3 Antagonist) Indazole->Granisetron

Caption: The versatile indazole scaffold is a key component in multiple FDA-approved drugs.

Synthetic Strategies and Methodologies

The synthesis of methyl 6-amino-1H-indazole-1-carboxylate requires a strategic, multi-step approach that controls regioselectivity at the N1 position while transforming a precursor functional group into the C6-amino moiety. The most common and reliable route involves the N-acylation of a nitro-indazole intermediate followed by nitro group reduction.[1]

Rationale for Synthetic Choices:
  • Starting Material: 6-nitro-1H-indazole is a commercially available and logical precursor. The nitro group serves as a stable placeholder that can be cleanly reduced to the desired amine in a late-stage step.

  • N1-Carboxylation: Introducing the methyl carboxylate group onto the N1 nitrogen before nitro reduction is critical. This step "protects" the N1 position and ensures the desired regiochemistry. Reacting 6-amino-1H-indazole directly with methyl chloroformate could lead to a mixture of N1, N2, and N6-acylated products.

  • Nitro Group Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction using metals like iron powder in an acidic medium are standard, high-yield methods for converting an aromatic nitro group to an amine without affecting the indazole core or the ester.[1]

Workflow: Synthesis of Methyl 6-amino-1H-indazole-1-carboxylate

Start 6-Nitro-1H-indazole Step1 Step 1: N1-Carboxylation Start->Step1 Intermediate Methyl 6-nitro-1H-indazole-1-carboxylate Step1->Intermediate Methyl Chloroformate, Base (e.g., NaH) Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Product Methyl 6-amino-1H-indazole-1-carboxylate Step2->Product Fe/HCl or H₂, Pd/C

Caption: A robust two-step synthetic pathway to the target compound.

Biological Applications & Mechanism of Action

The 6-amino-indazole scaffold is a powerful pharmacophore for developing anticancer agents.[3][5] Its derivatives are frequently designed to inhibit key enzymes in oncogenic pathways that promote tumor growth and immune evasion.

Primary Target: Indoleamine 2,3-Dioxygenase 1 (IDO1)

A major focus of 6-amino-indazole research is the inhibition of IDO1.[6][7] IDO1 is an immunosuppressive enzyme overexpressed by many tumors.

  • Mechanism: IDO1 catabolizes the essential amino acid tryptophan into kynurenine.[7]

  • Consequence: Tryptophan depletion and the accumulation of kynurenine in the tumor microenvironment suppress the activity of tumor-infiltrating immune cells, particularly T-cells, allowing the cancer to evade immune destruction.

  • Therapeutic Strategy: By inhibiting IDO1, 6-amino-indazole derivatives block kynurenine production, thereby restoring the anti-tumor immune response. This makes them promising candidates for cancer immunotherapy, both as monotherapies and in combination with other treatments.[6][7]

Tryptophan Tryptophan IDO1 IDO1 Enzyme (Upregulated in Tumors) Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine TCell T-Cell Inactivation (Immune Suppression) Kynurenine->TCell Causes IDO1->Kynurenine Produces Inhibitor 6-Amino-Indazole Inhibitor Inhibitor->IDO1 BLOCKS

Caption: Mechanism of IDO1 inhibition by 6-amino-indazole derivatives to reverse tumor-induced immune suppression.

Experimental Protocol: In Vitro IDO1 Inhibition Assay

To validate the biological activity of newly synthesized compounds like methyl 6-amino-1H-indazole-1-carboxylate, a cell-based IDO1 inhibition assay is essential. This protocol provides a self-validating framework for determining the compound's potency (IC₅₀).

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against interferon-gamma (IFN-γ) induced IDO1 activity in a human cancer cell line (e.g., HCT116 or HeLa).

Methodology:

  • Cell Culture:

    • Culture HCT116 human colorectal cancer cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a 5% CO₂ incubator.

    • Seed cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (methyl 6-amino-1H-indazole-1-carboxylate) in DMSO.

    • Perform serial dilutions in the culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control.

  • Cell Treatment and IDO1 Induction:

    • Remove the old medium from the cells.

    • Add 100 µL of medium containing the various concentrations of the test compound or controls to the respective wells.

    • To induce IDO1 expression, add human IFN-γ to all wells (except the negative control) to a final concentration of 50 ng/mL.

    • Incubate the plate for 48-72 hours.

  • Kynurenine Measurement:

    • After incubation, carefully collect 70 µL of the supernatant from each well.

    • Add 35 µL of 30% trichloroacetic acid (TCA) to each supernatant sample to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer 50 µL of the protein-free supernatant to a new 96-well plate.

    • Add 50 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

    • Incubate at room temperature for 20 minutes. The reaction between the reagent and kynurenine will produce a yellow color.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the background absorbance (from wells with no IFN-γ).

    • Plot the absorbance (proportional to kynurenine concentration) against the logarithm of the test compound concentration.

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

Safety, Handling, and Storage

Proper handling of indazole derivatives is crucial for laboratory safety. The following information is based on data from structurally similar amino-indazole compounds.[8][9]

Table 2: GHS Hazard and Safety Information

Category Information
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[8] H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8]

| Precautionary Statements | P261: Avoid breathing dust.[8] P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[8]

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, keep it in a cool, dark, and dry place, with recommended storage at 2-8°C.[1]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[8]

References

  • Bentham Science. (2022, August 5). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Retrieved from [Link]

  • PubMed. (2023, July 15). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Retrieved from [Link]

  • RSC Publishing. (2020, December 22). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet - 5-Amino-1H-indazole. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H-indazol-6-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Derivatization of the 6-Aminoindazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 6-aminoindazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., VEGFR, FGFR, and ALK inhibitors) and GPCR ligands. However, its amphoteric nature and multiple nucleophilic sites present specific synthetic challenges.

This guide provides a high-fidelity workflow for derivatizing the exocyclic 6-amino group. Unlike simple anilines, the 6-aminoindazole system requires a rigorous protection strategy to prevent N1/N2 regiochemical scrambling and over-alkylation.

Key Technical Constraints:

  • Acidity: The N1-H proton is acidic (

    
    ), making it susceptible to deprotonation and competing alkylation.
    
  • Nucleophilicity: The 6-amino group is electronically coupled to the electron-deficient pyrazole ring, rendering it less nucleophilic than a standard aniline (

    
    ).
    
  • Regiochemistry: Direct alkylation often yields mixtures of N1, N2, and

    
     products.
    

Decision Logic & Workflow

Successful derivatization relies on a "Protect-React-Deprotect" logic. Direct modification is only recommended for amide couplings under mild conditions. For alkylation or arylation, N1-protection is mandatory.

Visual 1: Synthetic Decision Tree

G Start Starting Material: 6-Aminoindazole Decision Target Modification? Start->Decision Amide Amide/Urea Decision->Amide Acylation Alkyl Alkyl/Aryl Amine Decision->Alkyl Alkylation/Arylation Direct Direct Coupling (Mild Base) Amide->Direct High Selectivity Protect Step 1: N1-Protection (THP/SEM/Boc) Alkyl->Protect Prevents N1-Alkylation React_Alkyl Step 2: Reductive Amination (Aldehyde + NaBH(OAc)3) Protect->React_Alkyl Alkyl Target React_Ary Step 2: Buchwald-Hartwig (Ar-X + Pd Cat) Protect->React_Ary Aryl Target Deprotect Step 3: Deprotection (Acidic Hydrolysis) React_Alkyl->Deprotect React_Ary->Deprotect

Caption: Logic flow for selecting the appropriate synthetic pathway based on the desired functionalization.

Detailed Experimental Protocols

Protocol A: N1-Protection (The Prerequisite)

Objective: Mask the acidic N1 nitrogen to direct reactivity solely to the 6-amino group. Recommended Group: Tetrahydropyranyl (THP). Rationale: THP is orthogonal to basic conditions used in Buchwald couplings and reductive aminations but is easily removed with mild acid.

Materials:

  • 6-Aminoindazole (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • p-Toluenesulfonic acid (pTsOH) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step:

  • Dissolution: Dissolve 6-aminoindazole in anhydrous DCM (0.2 M concentration).

  • Addition: Add DHP followed by pTsOH at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (The N1-THP product is less polar than the starting material).

  • Quench: Wash with saturated

    
     solution.
    
  • Workup: Dry organic layer over

    
    , filter, and concentrate.
    
  • Validation:

    
     NMR will show a characteristic methine proton for the THP group at 
    
    
    
    5.6–5.8 ppm.
Protocol B: Reductive Amination (Synthesis of Secondary Amines)

Objective: Mono-alkylation of the 6-amino group. Why this method? Direct


 alkylation with alkyl halides leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination is self-limiting to the secondary amine in most cases.

Materials:

  • N1-THP-6-aminoindazole (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Imine Formation: Combine the amine and aldehyde in DCE. Add AcOH. Stir for 30–60 minutes at RT. Note: This pre-equilibrium is crucial for electron-deficient anilines.

  • Reduction: Add

    
     in one portion.
    
  • Monitoring: Stir for 2–16 hours. LCMS should show the

    
     of the secondary amine.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: Buchwald-Hartwig Arylation (Synthesis of Biaryls)

Objective: Coupling the 6-amino group with an aryl halide. Challenge: The 6-amino group is a poor nucleophile. Standard


 only works with highly electron-deficient partners (e.g., 2-chloro-4-nitropyridine). For most targets, Pd-catalysis is required.

Materials:

  • N1-THP-6-aminoindazole (1.0 equiv)

  • Aryl Bromide/Iodide (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: BrettPhos or XantPhos (10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add the amine, aryl halide, base, and ligand.[2]

  • Catalyst Addition: Add

    
     last. Seal the vial.
    
  • Heating: Heat to 90–100°C for 12–18 hours.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Pd black.

  • Purification: Silica gel chromatography.

Mechanism & Regioselectivity Insight

The regioselectivity of the indazole ring is governed by tautomerism. In solution, the


-tautomer is thermodynamically favored over the 

-tautomer. However, under basic conditions (e.g., NaH), the deprotonated indazolyl anion is an ambident nucleophile.
Visual 2: Regioselectivity & Resonance

Mechanism Indazole Indazole Anion (Ambident Nucleophile) N1_Path N1-Alkylation (Thermodynamic) Indazole->N1_Path Sterically Unhindered High Temp N2_Path N2-Alkylation (Kinetic/Chelation) Indazole->N2_Path Chelation Control (e.g., if C7 substituent) Exo_Path 6-Amino (Requires Protection) Indazole->Exo_Path Blocked by N1-Protection

Caption: Competitive pathways for alkylation. N1-protection effectively shuts down the N1/N2 pathways, channeling reactivity to the 6-amino group.

QC & Troubleshooting Guide

IssueProbable CauseCorrective Action
Mixture of N1/N2 alkylation Failed protection step or base too strong during coupling.Ensure N1 is THP-protected before attempting 6-amino derivatization. Use mild bases (

) rather than NaH.
Low Yield in Reductive Amination Poor imine formation due to low nucleophilicity of 6-NH2.Increase activation time with Acetic Acid or use a stronger Lewis acid (e.g.,

) to force imine formation.
Pd Catalyst Death (Black precipitate) Oxidation of catalyst or poisoning by free N1-H.Ensure rigorous degassing (sparging) of dioxane. Verify N1 is protected (free N1-H can coordinate Pd).
Incomplete Deprotection THP group is stubborn.Switch from aqueous HCl to Trifluoroacetic acid (TFA) in DCM (1:1) at RT.

References

  • Regioselective Synthesis of Indazoles

    • Luo, G., et al. "Regioselective protection at N-2 and derivatization at C-3 of indazoles."[3] Journal of Organic Chemistry, 2006.[3]

    • Significance: Establishes the foundational logic for N1 vs N2 protection str
  • Buchwald-Hartwig on Heterocycles

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
    • Significance: Defines BrettPhos and XantPhos as superior ligands for electron-deficient anilines like 6-aminoindazole.
  • Kinase Inhibitor Applications

    • Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib)." Journal of Medicinal Chemistry, 2008.
    • Significance: Demonstrates the utility of the amino-indazole scaffold in FDA-approved drugs.
  • Reductive Amination Methodology

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
    • Significance: The gold-standard protocol for synthesizing secondary amines

Sources

HPLC purification methods for methyl 6-amino-1H-indazole-1-carboxylate analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Purification Methods for Methyl 6-amino-1H-indazole-1-carboxylate Analogs

Introduction & Chemical Context

The purification of methyl 6-amino-1H-indazole-1-carboxylate and its analogs presents a distinct set of chromatographic challenges derived from the molecule's "push-pull" electronic structure.

Unlike simple indazoles, this scaffold contains two conflicting functionalities:

  • 6-Amino Group: A basic center (pKa ~3.5–4.[1]5) that demands pH control to prevent peak tailing.

  • N1-Methyl Carboxylate (Carbamate): An electron-withdrawing protecting group on the pyrazole nitrogen.[1] While generally more stable than simple esters, N1-carbamoyl indazoles possess a unique reactivity profile.[1] The N1-N2 bond reduces the resonance stabilization typical of amides, making the carbamate moiety susceptible to hydrolysis under strongly basic conditions or prolonged exposure to strong acids.

This guide outlines a robust, self-validating purification strategy that balances the need for high resolution (separation of regioisomers and synthetic byproducts) with the chemical stability of the target.

Physicochemical Profiling & Column Selection

Effective separation relies on exploiting the specific interactions of the analyte.

PropertyImplication for HPLC
Basicity (6-NH₂) The amine will be protonated at pH < 3.[1]0. Residual silanols on older silica supports will cause severe tailing.[1] Action: Use end-capped columns or mobile phase modifiers (TFA/TEA).
Hydrophobicity The indazole core is moderately hydrophobic. Action: C18 is sufficient for retention, but may lack selectivity for structural isomers.
Regioisomerism Synthesis often yields mixtures of N1- and N2-alkylated products.[1] Action: Fluorinated stationary phases (PFP) offer superior π-π selectivity for separating these isomers compared to C18.[1]
Stability N1-Carbamate is base-labile.[1] Action: Avoid pH > 8.0. Minimize residence time in strong acid (pH < 2.0).
Stationary Phase Decision Matrix
  • Primary Choice (General Analogs): C18 (High Carbon Load, End-capped) .[1]

    • Why: Robust, reproducible, and scalable. Excellent for separating lipophilic impurities.[1]

  • Secondary Choice (Regioisomers/Polar Analogs): Pentafluorophenyl (PFP) .

    • Why: The fluorine atoms create a distinct electrostatic potential surface that interacts strongly with the electron-rich indazole core and the basic amine, often resolving N1/N2 isomers that co-elute on C18.[1]

Analytical Method Development (Scouting)

Before scale-up, an analytical method must be established to verify purity and stability.[1]

Mobile Phase Strategy
  • Buffer A: Water + 0.1% Formic Acid (pH ~2.7).

    • Rationale: Protonates the 6-amine for sharp peaks.[1] Volatile for LC-MS and lyophilization.[1] Less aggressive than TFA, preserving the N1-carbamate.[1]

  • Buffer B: Acetonitrile (MeCN) + 0.1% Formic Acid.

    • Rationale: MeCN has lower viscosity than Methanol, allowing higher flow rates and lower backpressure.

Critical Warning: Do NOT use high pH buffers (e.g., Ammonium Bicarbonate, pH 10). While high pH suppresses amine ionization and improves loading, it will rapidly hydrolyze the N1-carboxylate to the parent 6-aminoindazole.[1]

Protocol 1: Analytical Gradient (Generic)
  • Column: C18, 4.6 x 100 mm, 3.5 µm (e.g., XBridge or equivalent).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 40°C (Improves mass transfer for basic amines).

  • Detection: UV 254 nm (aromatic) & 220 nm (amide bond).

Time (min)% Buffer BEvent
0.05Equilibration
1.05Injection
10.095Linear Gradient
12.095Wash
12.15Re-equilibration

Preparative Scale-Up Protocol

This protocol is designed for the purification of 100 mg to 1 g of crude material.

Step 1: Sample Preparation
  • Solvent: Dissolve crude in DMSO:Methanol (1:1). Avoid pure DMSO if possible to prevent peak distortion (viscous fingering).

  • Filtration: Mandatory 0.45 µm PTFE filter.[1] Particulates will clog the prep column frit instantly.

  • Concentration Check: Target 50–100 mg/mL.

Step 2: Linear Scale-Up Calculation

To transfer the analytical method to prep, use the Gradient Scaling Factor :



Where 

is column volume and

is flow rate.

Recommended Prep Column:

  • Dimensions: 19 x 150 mm, 5 µm C18.

  • Flow Rate: 20 mL/min.[1]

Step 3: The "Focused Gradient"

Instead of a full 5–95% run, use a focused gradient centered on the target peak to maximize resolution and loading capacity.

  • Run analytical scout.[1] Let's say the target elutes at 40% B .

  • Design Prep Gradient: Start at 30% B, ramp to 50% B over 10 minutes.

Step 4: Post-Purification Workup (CRITICAL)

The N1-carbamate is susceptible to hydrolysis during the concentration of acidic fractions.[1]

  • Pool Fractions: Immediately after collection.

  • Neutralization (Optional but Recommended): If using TFA, neutralize fractions with a small amount of dilute Ammonium Acetate or bicarbonate before evaporation. For Formic acid, this is less critical but good practice.

  • Lyophilization: Preferred over rotovap to minimize thermal stress.[1]

Visualization: Method Development Workflow

The following diagram illustrates the decision logic for optimizing the purification of indazole analogs.

HPLC_Workflow Start Crude Indazole Analog Solubility Solubility Check (DMSO/MeOH) Start->Solubility Scout_C18 Scout Run: C18 Acidic Mobile Phase (pH 2.7) Solubility->Scout_C18 Decision_Res Resolution > 1.5? Scout_C18->Decision_Res Prep_C18 Scale-up: C18 Prep Focused Gradient Decision_Res->Prep_C18 Yes Check_Tailing Problem: Peak Tailing? Decision_Res->Check_Tailing No (Co-elution) Workup Workup: Lyophilize < 30°C Prep_C18->Workup Switch_PFP Switch Column: PFP (Selectivity for Regioisomers) Check_Tailing->Switch_PFP No (Isomer Issue) Add_Modifier Add Modifier: 0.1% TFA (Sharper Peaks) Check_Tailing->Add_Modifier Yes (Amine Interaction) Switch_PFP->Prep_C18 Add_Modifier->Prep_C18

Figure 1: Decision tree for the purification of amino-indazole analogs, prioritizing resolution and peak shape.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Split Peaks Regioisomers (N1 vs N2)Switch to a PFP (Pentafluorophenyl) column. The F-ring interacts with the electron-deficient indazole core differently depending on substitution.
Broad/Tailing Peaks Silanol interactions with 6-NH₂Increase buffer strength (e.g., 10mM Ammonium Formate instead of 0.1% FA) or switch to 0.05% TFA.
New Peak in Fraction Hydrolysis of N1-CarbamateThe ester is hydrolyzing.[1] Stop using basic buffers. Keep fractions cold (4°C). Lyophilize immediately.
Fronting Peak Column OverloadReduce injection volume or concentration.[1] Use "At-Column Dilution" if solubility is poor.[1]

References

  • Separation of Aminoindazole Regioisomers. SIELC Technologies. Application of mixed-mode and reverse-phase chromatography for indazole derivatives.

  • Stability of Carbamates in Drug Design. Journal of Medicinal Chemistry. Discusses the hydrolytic stability of N-substituted carbamates and their use as prodrugs.

  • Indazole Chemistry & Properties. PubChem Compound Summary: 6-Aminoindazole.[1][4] Provides pKa and solubility data essential for method development.

  • HPLC Method Development for Basic Pharmaceuticals. ResearchGate. General strategies for handling basic amines (like the 6-amino group) in low pH reverse-phase chromatography.

Sources

Application Note: Analytical Monitoring of Methyl 6-amino-1H-indazole-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-amino-1H-indazole-1-carboxylate (M6AIC) is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its structural utility relies on two distinct functionalities: the C6-primary amine , which serves as a nucleophilic handle for library construction, and the N1-methyl carbamate , which acts as a protecting group to lock the indazole tautomerism and direct regioselectivity.

The Analytical Challenge: Monitoring reactions of M6AIC requires a dual-focus strategy:

  • Conversion Efficiency: Tracking the consumption of the polar C6-amine.

  • Scaffold Integrity: Ensuring the labile N1-carbamate survives the reaction conditions (particularly basic environments).

This guide provides validated protocols for HPLC-MS, TLC, and NMR monitoring, emphasizing the detection of the "silent" N1-hydrolysis impurity often missed in standard screens.

Chemical Properties & Critical Quality Attributes (CQAs)

Understanding the physicochemical properties is prerequisite to method design.

PropertyValue / CharacteristicAnalytical Implication
Structure Indazole core, C6-NH₂, N1-COOMeAmphoteric nature; retains on C18 but requires pH control.
pKa (Amine) ~3.5 - 4.5 (Aniline-like)Low basicity. Requires acidic mobile phase for sharp peaks.
LogP ~1.8 (Estimated)Moderate hydrophobicity. Elutes early in RP-HPLC.
UV Chromophore Indazole RingStrong absorbance at 254 nm and ~300 nm.
Stability Risk N1-CarbamateHigh Risk: Hydrolysis in aqueous base (pH > 10) or nucleophilic solvents.

Analytical Workflow: The "Dual-Path" Strategy

The following flowchart illustrates the decision logic for monitoring reactions involving M6AIC. Note the specific check for N1-deprotection.

AnalyticalWorkflow Start Reaction Aliquot Quench Quench Protocol (AVOID Strong Base) Start->Quench TLC Rapid Screen (TLC + Ninhydrin) Quench->TLC LCMS LC-MS Analysis (Acidic Mobile Phase) TLC->LCMS If Promising Decision1 SM Consumed? LCMS->Decision1 Decision2 N1-Group Intact? Decision1->Decision2 Yes Result_Incomplete Push Reaction (Heat/Catalyst) Decision1->Result_Incomplete No Result_Good Proceed to Workup Decision2->Result_Good Yes (M+H matches Product) Result_Hydrolysis CRITICAL FAILURE: N1-Deprotection Detected Decision2->Result_Hydrolysis No (Mass - 58 Da)

Caption: Workflow prioritizing the detection of N1-carbamate loss (Mass - 58 Da) alongside product formation.

Method 1: High-Performance Liquid Chromatography (LC-MS)

This is the gold standard for quantitative conversion and impurity profiling.

Mechanistic Rationale[1][2]
  • Stationary Phase: A C18 column is sufficient, but "Polar Embedded" groups (e.g., Waters T3 or Phenomenex Kinetex Biphenyl) provide better retention for the polar starting amine.

  • Mobile Phase pH: An acidic modifier (0.1% Formic Acid) is mandatory.

    • Reason 1: Protonates the C6-amine, preventing peak tailing caused by interaction with residual silanols.

    • Reason 2: Stabilizes the N1-carbamate (which is acid-stable but base-labile).

  • Detection:

    • UV: 254 nm (Universal) and 290 nm (Specific to Indazole).

    • MS: ESI Positive Mode. The amine protonates easily

      
      .
      
Standard Protocol
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 5% B (0-1 min)

95% B (1-8 min)

Hold (8-10 min)
Temperature 40°C
Injection Vol 5 µL
Impurity Markers (What to look for)
CompoundDescriptionRelative RTMass Shift (

)
M6AIC (SM) Starting Material1.00 (Ref)0
Product (P) Amide/Amine> 1.00 (Late)+R (Variable)
Impurity A N1-Des-methyl carboxylate < 1.00 (Early)-58 Da
Impurity B Bis-acylation (N1 + C6)>> 1.00 (Very Late)+2R

Critical Warning: If you observe a peak eluting earlier than your starting material with a mass difference of -58 Da, your reaction conditions are too basic, and you have cleaved the protecting group.

Method 2: Rapid Thin Layer Chromatography (TLC)

For quick checks during synthesis, TLC is effective if specific stains are used.

  • Stationary Phase: Silica Gel 60 F254.

  • Eluent: 5% Methanol in Dichloromethane (DCM). Note: Pure EtOAc/Hexane often trails the polar amine.

  • Visualization:

    • UV (254 nm): All indazole species will quench fluorescence (appear dark).

    • Ninhydrin Stain:

      • Starting Material: Turns Red/Purple (Free primary amine).

      • Product (Amide):No Color (or very faint).

      • N1-Deprotected Impurity: Turns Red/Purple (Free amine is still present).

Protocol: Dip the plate in Ninhydrin solution and heat with a heat gun until spots appear. The disappearance of the red spot indicates consumption of the amine.

Case Study: Monitoring an Amide Coupling

Scenario: Reaction of M6AIC with Benzoyl Chloride to form the benzamide derivative.

Sample Preparation (Quenching)
  • Incorrect: Quenching with 1M NaOH. (Causes N1-hydrolysis).

  • Correct: Quench reaction aliquot into 1:1 Water/Acetonitrile buffered with 0.1% Formic Acid .

Interpretation of Data

Upon injection into the LC-MS system described in Section 4.2:

  • T=0 min: Single peak at RT 3.2 min (MW 191,

    
    ).
    
  • T=1 hr:

    • Peak A (RT 3.2 min): Diminished.

    • Peak B (RT 5.8 min): New major peak. Mass = 191 + 105 (Benzoyl) - 1 (H) = 295.

      
      .
      
    • Check: Is there a peak at RT 2.5 min with Mass 134? (191 - 58 + 1). If yes, the base (e.g., TEA/DIPEA) concentration is too high or temperature is uncontrolled.

Troubleshooting & Stability Guide

The N1-methyl carbamate is not an inert spectator; it is a chemical handle.

StabilityPathways SM M6AIC (Protected Amine) Product Desired Product (N1-Protected) SM->Product Acylation/Alkylation (Mild Base/Acid) Impurity Impurity (N1-Deprotected) SM->Impurity Hydrolysis (pH > 10 or Nucleophiles) Product->Impurity Workup Degradation (Strong Base)

Caption: Stability pathways showing the risk of N1-deprotection during reaction or workup.

Common Failure Modes:

  • Nucleophilic Attack: Using primary amines (e.g., methylamine) as reagents can lead to trans-amidation at the N1-position, removing the carbamate.

  • Thermal Instability: Heating >100°C in DMF/DMSO can cause thermal decarboxylation of the carbamate.

References

  • Indazole Synthesis & Properties

    • Topic: General reactivity of 1H-indazoles and N1-protection str
    • Source:Journal of Organic Chemistry, "Regioselective alkylation of a vers
  • Analytical Method Development

    • Topic: HPLC separation of polar aniline deriv
    • Source:BenchChem Application Notes, "High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds."
  • Kinase Inhibitor Chemistry

    • Topic: Use of amino-indazoles in drug discovery (Pazopanib/Axitinib analogs).
    • Source:Journal of Medicinal Chemistry (via PMC)
  • Stability of Carbamates

    • Topic: Hydrolysis rates of N-methoxycarbonyl protecting groups in heterocycles.
    • Source:Organic & Biomolecular Chemistry, "Recent Advances in Synthetic Str

Application Note: Strategic Deployment of Methyl 6-Amino-1H-Indazole-1-Carboxylate in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: February 2026

This detailed guide addresses the strategic application of Methyl 6-amino-1H-indazole-1-carboxylate (CAS: 500881-33-4) in Fragment-Based Drug Discovery (FBDD).

Introduction: The "Tautomer-Lock" Strategy

In fragment-based screening, the indazole scaffold is a privileged structure, particularly for kinase and dehydrogenase targets, due to its ability to mimic the adenine ring of ATP. However, unsubstituted indazoles present a thermodynamic challenge: they exist in a dynamic equilibrium between 1H- and 2H-tautomers , which can complicate binding affinity measurements and X-ray crystallographic interpretation.

Methyl 6-amino-1H-indazole-1-carboxylate represents a sophisticated "Tautomer-Locked" fragment. By capping the N1-nitrogen with a methyl carboxylate (carbamate) group, this fragment serves three critical functions:

  • Tautomer Stabilization: It locks the aromatic system into a fixed electronic state, reducing the entropic penalty of binding if the protein prefers the 1H-like geometry.

  • Solubility Enhancement: The ester disrupts the strong intermolecular hydrogen bond network typical of bare indazoles, significantly improving solubility in DMSO and assay buffers—a critical parameter for high-concentration fragment screening (100 µM – 1 mM).

  • Vector Exploration: The N1-carboxylate probes hydrophobic pockets or solvent-exposed regions often inaccessible to the parent scaffold, while the 6-amino group remains a versatile vector for growing the fragment into the hinge region or catalytic lysine.

Physicochemical Profile
PropertyValueImplication for Screening
MW 191.19 DaIdeal "Rule of 3" fragment (<300 Da).
cLogP ~1.2Optimal lipophilicity range; low risk of non-specific aggregation.
H-Bond Donors 1 (NH2)The 6-amino group acts as a key hinge-binder.
H-Bond Acceptors 4Includes N2, Carbonyl O, Ether O, Amino N.
PSA ~65 ŲGood permeability surrogate; polar enough for solubility.

Critical Stability & Quality Control (Pre-Screening)

Warning: The N1-methoxycarbonyl group is a carbamate. While more stable than an acetyl group, it is susceptible to hydrolysis under basic conditions or in the presence of strong nucleophiles.

Self-Validating QC Protocol: Before any screening campaign, you must verify that your stock solution contains the intact ester and not the deprotected 6-aminoindazole.

  • Dissolution: Dissolve the solid to 100 mM in anhydrous d6-DMSO .

  • T0 NMR Check: Acquire a 1H-NMR.

    • Diagnostic Signal: Look for the methyl ester singlet (~4.0 ppm) and the downfield shift of the H7 proton (due to the carbonyl anisotropy).

    • Contaminant Signal: Deprotected 6-aminoindazole will lack the methyl singlet and show a broad NH signal >10 ppm.

  • Buffer Stability Test: Dilute to 1 mM in your assay buffer (e.g., PBS pH 7.4). Incubate for 24 hours at RT. Analyze by LC-MS.

    • Pass Criteria: >95% Intact Mass (M+H = 192.2).

    • Fail Criteria: Appearance of Parent Mass (M+H = 134.1).

Protocol: Surface Plasmon Resonance (SPR) Screening

SPR is the preferred method for this fragment due to its ability to detect weak transient interactions and validate binding stoichiometry.

A. Experimental Setup
  • Instrument: Biacore 8K or S200 (or equivalent).

  • Sensor Chip: CM5 or Streptavidin (SA) depending on protein tagging.

  • Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20).

    • Critical: Avoid buffers with primary amines (Tris) if high pH is required, though pH 7.4 is safe for this carbamate.

  • DMSO: Match running buffer DMSO exactly to sample DMSO (typically 2-5%).

B. Screening Workflow
  • Clean Screen: Inject the fragment at 200 µM to check for "sticky" behavior (square wave binding is desired; slow dissociation suggests non-specific aggregation).

  • Dose Response: Run a 5-point concentration series (e.g., 12.5 µM to 200 µM).

  • Analysis: Calculate

    
     using a steady-state affinity model.
    
    • Validation: The

      
       should match the theoretical 
      
      
      
      calculated from the protein immobilization level. If
      
      
      , the fragment is aggregating or binding super-stoichiometrically.

Hit-to-Lead Evolution Strategy

Once binding is confirmed, the methyl 6-amino-1H-indazole-1-carboxylate serves as a versatile starting point. The strategy involves two parallel tracks: Vector Growth and Core Validation .

Track 1: The "De-protection" Validation

You must determine if the N1-carboxylate is essential for binding or just a passenger.

  • Experiment: Screen the deprotected parent (6-aminoindazole ) and the N1-Methyl analog (Methyl 6-amino-1-methyl-1H-indazole).

  • Outcome A: If the parent binds with equal affinity, the Carboxylate was just a solubilizing group. You can remove it to save MW.

  • Outcome B: If the parent loses affinity, the Carboxylate is making specific contacts (e.g., in the ribose pocket of a kinase). Retain it or optimize it to a urea/amide.

Track 2: Growing from the 6-Amino Handle

The 6-amino group is electronically coupled to the indazole core and is an excellent nucleophile for library expansion.

  • Reaction Class 1: Amide Coupling

    • Reagents: Carboxylic acids (R-COOH), HATU, DIPEA.

    • Target: Access adjacent hydrophobic pockets (e.g., Gatekeeper residue in kinases).

  • Reaction Class 2: Reductive Amination

    • Reagents: Aldehydes (R-CHO), NaBH(OAc)3.

    • Target: Flexible linkers to solvent channels.

  • Reaction Class 3: Urea Formation

    • Reagents: Isocyanates (R-NCO).

    • Target: H-bond acceptor/donor pairs for "DFG-out" pockets.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for using this specific fragment.

FragmentLogic Start Start: Methyl 6-amino-1H-indazole-1-carboxylate QC QC: 24h Stability Test (LCMS) Start->QC QC->Start Fail (Hydrolysis) Screen Screen: SPR/NMR (pH 7.4) QC->Screen Pass (>95% intact) Hit Hit Confirmed? Screen->Hit Validation Validation: Test Parent (6-aminoindazole) Hit->Validation Yes PathA Parent Binds Equally (N1-Moc was passive) Validation->PathA PathB Parent Loses Affinity (N1-Moc is active) Validation->PathB GrowA Strategy A: Remove N1-Moc Grow from 6-NH2 PathA->GrowA GrowB Strategy B: Retain N1-Moc (or optimize to Urea) Grow from 6-NH2 PathB->GrowB

Caption: Decision tree for validating the N1-carboxylate role post-screening.

References

  • Vertex Pharmaceuticals. (2013). Fragment-Based Discovery of 6-Azaindazoles As Inhibitors of Bacterial DNA Ligase. ACS Medicinal Chemistry Letters. Link

  • Sunesis Pharmaceuticals. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters. Link

  • BLD Pharm. (2024). Product Analysis: Methyl 6-amino-1H-indazole-1-carboxylate (CAS 500881-33-4). Link

  • ResearchGate. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Link

  • National Institutes of Health (NIH). (2011). Identification of small molecules that selectively inhibit fluconazole-resistant Candida albicans. Probe Reports from the NIH Molecular Libraries Program. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-Amino-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of methyl 6-amino-1H-indazole-1-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The indazole scaffold is a privileged structure in medicinal chemistry, and mastering its regioselective functionalization is key to unlocking its potential.[1] This guide provides in-depth, experience-driven advice to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of methyl 6-amino-1H-indazole-1-carboxylate, presented in a question-and-answer format to directly tackle your experimental queries.

Question 1: I am getting a very low yield of the desired N1-carboxylate product. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis are most commonly attributed to three factors: incomplete reaction, formation of the undesired N2-isomer, and side reactions involving the 6-amino group.

  • Incomplete Reaction: The N-carboxylation of the indazole ring requires complete deprotonation of the N-H group. If the base is not strong enough or if there is residual moisture in your reaction, the reaction may not go to completion.

    • Solution: Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[2][3] Ensure all glassware is oven-dried and the solvent is freshly distilled or from a sealed bottle.

  • Formation of the N2-Isomer: While the N1-substituted indazole is generally the thermodynamically more stable product, the N2-isomer can form under certain conditions.[3] The ratio of N1 to N2 products is highly dependent on the reaction conditions.[3]

    • Solution: To favor the N1-isomer, it is recommended to run the reaction under conditions that allow for thermodynamic equilibration.[2] This often involves using a polar aprotic solvent like DMF and allowing the reaction to stir for a sufficient amount of time. Some studies have shown that the combination of NaH in THF is highly selective for N1 alkylation.[3]

  • Side Reactions at the 6-Amino Group: The free amino group is nucleophilic and can react with your carboxylating agent (e.g., methyl chloroformate), leading to the formation of a carbamate at the amino position.

    • Solution: It is highly recommended to protect the 6-amino group before proceeding with the N-carboxylation step. A suitable protecting group would be one that is stable to the basic conditions of the N-carboxylation and can be removed without affecting the methyl carboxylate. The tert-butyloxycarbonyl (Boc) group is an excellent choice.[4][5]

Question 2: I am observing a mixture of N1 and N2 isomers in my final product. How can I improve the regioselectivity for the N1 position?

Answer: Achieving high N1 regioselectivity is a common challenge in indazole chemistry. The following factors can be optimized to favor the formation of the desired N1-isomer:

  • Choice of Base and Solvent: As mentioned, the combination of a strong base and an appropriate solvent is critical. For N1-selectivity, NaH in THF has been shown to be effective.[3] The rationale is that the sodium cation may coordinate with the N2 nitrogen, sterically hindering attack at that position and directing the electrophile to N1.

  • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes improve selectivity by favoring the kinetic product. However, for indazoles, the N1-isomer is often the thermodynamic product, so allowing the reaction to proceed at room temperature or slightly elevated temperatures for a longer duration might favor its formation through equilibration.[2]

  • Nature of the Electrophile: While you are using a carboxylating agent, the principles from N-alkylation studies are relevant. The steric bulk of the electrophile can influence regioselectivity. However, with methyl chloroformate, this is less of a factor.

  • Substituent Effects: The electronic nature of substituents on the indazole ring can influence regioselectivity. In your case, the electron-donating amino group at the 6-position might slightly influence the electron density at N1 and N2. Protecting the amino group can also alter its electronic influence.

Question 3: I am having difficulty purifying my final product. What are the common impurities and what is the best purification strategy?

Answer: The primary impurities are likely the starting material (6-amino-1H-indazole), the N2-isomer (methyl 6-amino-2H-indazole-2-carboxylate), and any byproducts from the deprotection step if a protecting group was used.

  • Common Impurities:

    • Unreacted 6-amino-1H-indazole: This can be removed by column chromatography.

    • N2-isomer: This is often the most challenging impurity to separate from the desired N1-isomer due to their similar polarities.

    • Byproducts from deprotection: If you used a Boc protecting group, the byproducts of its removal with an acid like trifluoroacetic acid (TFA) are volatile and can usually be removed under high vacuum.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for separating the N1 and N2 isomers. A careful selection of the solvent system is crucial. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Monitor the fractions closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to remove minor impurities and obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing methyl 6-amino-1H-indazole-1-carboxylate?

A1: The most reliable and high-yielding approach involves a three-step sequence starting from commercially available 6-nitro-1H-indazole:

  • Reduction of the Nitro Group: The 6-nitro group is reduced to the 6-amino group. A common and efficient method is catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.[6]

  • Protection of the Amino Group: The 6-amino group is protected to prevent side reactions in the subsequent step. The use of a Boc protecting group is recommended.

  • N1-Carboxylation: The N-H of the indazole is deprotonated with a strong base, followed by reaction with methyl chloroformate to install the methyl carboxylate group at the N1 position.

  • Deprotection of the Amino Group: The Boc protecting group is removed under acidic conditions to yield the final product.

Q2: Why is it necessary to protect the 6-amino group?

A2: The amino group is a nucleophile and will compete with the indazole nitrogen for reaction with the electrophilic carboxylating agent (methyl chloroformate). This can lead to the formation of an undesired N-carbamate byproduct, which will lower the yield of your target molecule and complicate the purification process. Protecting the amino group ensures that the carboxylation occurs selectively at the desired indazole nitrogen.

Q3: What are the best conditions for the N1-carboxylation step to maximize yield and regioselectivity?

A3: Based on literature for N1-selective functionalization of indazoles, the following conditions are recommended:

ParameterRecommended ConditionRationaleReference
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that ensures complete deprotonation.[2][3]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic, allows for good solubility of the indazole anion.[3]
Temperature 0 °C to Room TemperatureAllows for controlled reaction and can favor the thermodynamic product.[3]
Carboxylating Agent Methyl ChloroformateReadily available and effective electrophile for this transformation.

Q4: How can I confirm that I have synthesized the correct N1-isomer and not the N2-isomer?

A4: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for distinguishing between the N1 and N2 isomers.

  • ¹H NMR: The chemical shifts of the protons on the indazole ring will be different for the N1 and N2 isomers. Specifically, the proton at the C7 position is often significantly deshielded in the N1-isomer compared to the N2-isomer due to the anisotropic effect of the carbonyl group of the carbamate.

  • ¹³C NMR: The chemical shifts of the carbons in the indazole ring will also differ between the two isomers.

  • NOE (Nuclear Overhauser Effect) NMR: An NOE experiment can show through-space correlations between the methyl protons of the carboxylate group and the proton at the C7 position of the indazole ring, which would be expected for the N1-isomer but not the N2-isomer.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography will provide unambiguous structural confirmation.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-1H-indazole

This protocol is adapted from a general procedure for the reduction of nitroindazoles.[6]

  • In a flask suitable for hydrogenation, dissolve 6-nitro-1H-indazole (1 eq.) in methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 6-amino-1H-indazole as a solid. This product is often pure enough for the next step without further purification.

Protocol 2: Boc-Protection of 6-Amino-1H-indazole

  • Dissolve 6-amino-1H-indazole (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (Et₃N) (1.2 eq.) and 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl (1H-indazol-6-yl)carbamate.

Protocol 3: N1-Carboxylation of Boc-protected 6-Amino-1H-indazole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of tert-butyl (1H-indazol-6-yl)carbamate (1 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl chloroformate (1.1 eq.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 6-((tert-butoxycarbonyl)amino)-1H-indazole-1-carboxylate.

Protocol 4: Deprotection of the 6-Amino Group

  • Dissolve the Boc-protected product from the previous step in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the product into the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure methyl 6-amino-1H-indazole-1-carboxylate.

Visualizations

Synthesis_Workflow 6-Nitro-1H-indazole 6-Nitro-1H-indazole 6-Amino-1H-indazole 6-Amino-1H-indazole 6-Nitro-1H-indazole->6-Amino-1H-indazole Reduction (Pd/C, H2) Boc-protected\n6-Amino-1H-indazole Boc-protected 6-Amino-1H-indazole 6-Amino-1H-indazole->Boc-protected\n6-Amino-1H-indazole Protection (Boc2O) N1-Carboxylated\nIntermediate N1-Carboxylated Intermediate Boc-protected\n6-Amino-1H-indazole->N1-Carboxylated\nIntermediate N1-Carboxylation (NaH, MeOCOCl) Methyl 6-amino-1H-\nindazole-1-carboxylate Methyl 6-amino-1H- indazole-1-carboxylate N1-Carboxylated\nIntermediate->Methyl 6-amino-1H-\nindazole-1-carboxylate Deprotection (TFA) Troubleshooting_Yield cluster_0 Problem Identification cluster_1 Potential Solutions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Isomer Formation Isomer Formation Low Yield->Isomer Formation Side Reaction Side Reaction Low Yield->Side Reaction Use Stronger Base (NaH) Use Stronger Base (NaH) Incomplete Reaction->Use Stronger Base (NaH) Ensure Anhydrous Conditions Ensure Anhydrous Conditions Incomplete Reaction->Ensure Anhydrous Conditions Optimize Base/Solvent Optimize Base/Solvent Isomer Formation->Optimize Base/Solvent Allow for Equilibration Allow for Equilibration Isomer Formation->Allow for Equilibration Protect Amino Group Protect Amino Group Side Reaction->Protect Amino Group

Caption: Troubleshooting decision tree for low yield.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). MPG.PuRe.
  • Regioselectivity issues in the functionaliz
  • Methyl 6-amino-1H-indazole-3-carboxyl
  • Synthesis of 1H-Indazoles via Silver(I)
  • Synthesis of B.
  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. (2019). Organic Chemistry Portal.
  • Methyl 1H-imidazole-1-carboxyl
  • (IUCr)
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
  • 6-Aminoindazole synthesis. (n.d.). ChemicalBook.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • 73907-98-9 | Methyl 6-amino-1H-indazole-7-carboxyl
  • practical synthesis of 1h-indazole-3-carboxylic acid and its deriv
  • 1-Methyl-1H-indazole-3-carboxylic acid. (n.d.). PMC.
  • Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. (n.d.). Benchchem.
  • 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts.
  • 73907-95-6 | 6-Amino-1H-indazole-7-carboxylic acid. (n.d.). ChemScene.
  • Transformation of the Carboxyl Group of an Amino Acid to Variously Substituted Imidazoles through a Davidson-Type Heterocyclization | Request PDF. (2025).
  • Amino Acid-Protecting Groups | Chemical Reviews. (2009).

Sources

optimization of reaction conditions for Boc protection of methyl 6-amino-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-BOC-OPT-001 Subject: Optimization of reaction conditions for N-Boc protection of electron-deficient indazole amines. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Substrate Analysis

User Context: You are attempting to install a tert-butoxycarbonyl (Boc) group on the exocyclic amine at the C6 position of Methyl 6-amino-1H-indazole-1-carboxylate .

Substrate Profile:

  • Core: 1H-Indazole (aromatic heterocycle).[1][2][3]

  • Position 1 (N1): Methyl carboxylate (Ester/Carbamate-like). This is an Electron Withdrawing Group (EWG) .

  • Position 6 (C6): Primary amine (

    
    ).
    

Chemical Challenge: The N1-carboxylate exerts a strong electron-withdrawing effect on the indazole ring, significantly reducing the nucleophilicity of the C6-amine compared to a standard aniline. Furthermore, the N1-carboxylate is potentially labile under harsh basic conditions (hydrolysis) or in the presence of strong nucleophiles (aminolysis).

Strategic Goal: Achieve complete conversion to the mono-Boc product while preventing:

  • Bis-Boc formation (over-reaction).

  • N1-deprotection (loss of the methyl carboxylate).

  • Stalled reaction (due to low nucleophilicity).

Standard Operating Procedure (The "Happy Path")

For this specific deactivated substrate, passive incubation with


 is often insufficient. Nucleophilic catalysis is required.
Optimized Protocol
ParameterRecommendationRationale
Solvent THF (Tetrahydrofuran) or DCM (Dichloromethane)Indazoles have poor solubility in non-polar solvents. THF offers the best balance of solubility and reaction rate.
Reagent

(Di-tert-butyl dicarbonate)
1.2 – 1.5 equivalents . A slight excess is necessary to drive the reaction of the deactivated amine.
Base DIPEA (Diisopropylethylamine)2.0 equivalents . Acts as a proton scavenger. Non-nucleophilic to protect the N1-ester.
Catalyst DMAP (4-Dimethylaminopyridine)0.1 – 0.2 equivalents . Critical Component.[4][5][6] Forms the reactive

-Boc-pyridinium species to attack the sluggish amine.
Temperature 0°C

RT

40°C
Start cold to control exotherm. Warm to RT. If conversion <50% after 4h, heat to 40°C.
Step-by-Step Workflow
  • Dissolution: Dissolve methyl 6-amino-1H-indazole-1-carboxylate (1.0 eq) in anhydrous THF (

    
     concentration).
    
  • Base Addition: Add DIPEA (2.0 eq) at room temperature.

  • Reagent Addition: Cool to 0°C. Add

    
     (1.2 eq) dissolved in a minimal amount of THF.
    
  • Catalysis: Add DMAP (0.1 eq) in one portion.

  • Monitoring: Warm to Room Temperature (RT). Monitor via TLC/LCMS at 2 hours.

    • Checkpoint: If starting material remains, add additional DMAP (0.1 eq) and heat to 40°C.

  • Workup: Dilute with EtOAc. Wash with 0.5M citric acid (removes DMAP/DIPEA), followed by saturated

    
     and brine. Dry over 
    
    
    
    .[7]

Troubleshooting Guide (FAQ)

Issue 1: "The reaction is stuck at 60% conversion after 24 hours."

Diagnosis: Low Nucleophilicity. The N1-EWG deactivates the C6-amine. The standard electrophile (


) is not reactive enough without activation.

Corrective Action:

  • Increase Concentration: Run the reaction at

    
     or 
    
    
    
    to increase collision frequency.
  • Boost Catalysis: Increase DMAP to 0.5 eq .

  • Thermal Activation: Heat the reaction to 60°C in THF.

    • Warning: Do not exceed 65°C to avoid thermal degradation of the

      
       or the N1-ester.
      
Issue 2: "I am observing a significant amount of Bis-Boc side product."

Diagnosis: Aggressive Acylation. While the amine is deactivated, the mono-Boc product (carbamate) is still nucleophilic enough to react with excess activated


 in the presence of high DMAP loads.

Corrective Action:

  • Stepwise Addition: Add

    
     in portions (0.5 eq every hour).
    
  • Selective Hydrolysis (Rescue): If Bis-Boc forms, treat the crude mixture with

    
     in MeOH  at RT for 30 minutes. The second Boc group on an aniline is much more labile than the first and can be selectively cleaved back to the mono-Boc product.
    
Issue 3: "The N1-methyl carboxylate group has disappeared (M-58 mass loss)."

Diagnosis: Nucleophilic Attack at N1. The N1-carboxylate is a "urea-like" linkage but can be cleaved by strong nucleophiles or bases.

Corrective Action:

  • Avoid Primary Amines: Do not use nucleophilic scavengers (like Tris-amine) during workup.

  • Avoid Strong Hydroxides: Do not use NaOH or LiOH for washes; they will hydrolyze the N1-ester. Use Citric Acid or Ammonium Chloride.

  • Check Solvent: Ensure the solvent is anhydrous. Hydroxide generated from wet basic conditions can attack the N1-carbonyl.

Visualizing the Process

A. Reaction Logic & Optimization Pathway

BocOptimization Start Start: Methyl 6-amino-1H-indazole-1-carboxylate Conditions Standard Conditions: THF, DIPEA (2 eq), Boc2O (1.2 eq) DMAP (0.1 eq), 0°C to RT Start->Conditions Check Check LCMS (4 hours) Conditions->Check Complete Conversion > 95% Mono-Boc Product Check->Complete Success Stalled Incomplete Conversion (< 70%) Check->Stalled SM remains BisBoc Bis-Boc Formation (> 10%) Check->BisBoc Over-reaction Workup Workup: Wash w/ 0.5M Citric Acid (Removes DMAP) Complete->Workup Fix_Stall Optimization A: 1. Increase Temp to 50°C 2. Add 0.2 eq DMAP Stalled->Fix_Stall Fix_Bis Optimization B: Treat crude with K2CO3/MeOH (Selectively cleaves 2nd Boc) BisBoc->Fix_Bis Fix_Stall->Check Fix_Bis->Workup

Caption: Decision tree for optimizing the Boc protection of deactivated indazole amines, addressing stalled kinetics and over-reaction.

B. Mechanistic Insight (DMAP Catalysis)

Mechanism Boc2O Boc2O Activated [Boc-DMAP]+ (Activated Electrophile) Boc2O->Activated + DMAP DMAP DMAP DMAP->Activated TS Tetrahedral Intermediate Activated->TS + Substrate Substrate Indazole-NH2 (Deactivated Nucleophile) Substrate->TS TS->DMAP Regenerated Product Indazole-NH-Boc TS->Product - DMAP, - CO2

Caption: The catalytic cycle of DMAP is essential here. The "Activated Electrophile" overcomes the low nucleophilicity of the indazole amine.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[9] (Chapter 7: Protection for the Amino Group).

  • Knölker, H. J., et al. (1996). "Mild and Efficient Boc Protection of Amines." Synlett, 1996(06), 502-504. (Describes DMAP catalysis for deactivated amines).

  • Meanwell, N. A. (2011). "The influence of heterocycles on the physicochemical and metabolic properties of drug candidates." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Discussion on indazole electronic properties).

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[9] "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines." Organic Letters, 8(15), 3259-3262. (Comparison of catalytic methods).

Sources

troubleshooting guide for the synthesis of indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Indazole Derivatives

Welcome to the technical support center for the synthesis of indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold.

Section 1: Regioselectivity Issues in N-Alkylation and N-Arylation

The selective functionalization of the N1 versus the N2 position of the indazole ring is a frequent and critical challenge. The final regiochemical outcome is a result of a delicate balance between thermodynamics, kinetics, and the specific reaction conditions employed.[1]

FAQ 1: I am getting a mixture of N1 and N2 alkylated isomers. How can I favor the N1 product?

Answer:

Achieving high selectivity for the N1-alkylated product typically involves conditions that favor the thermodynamically more stable 1H-indazole tautomer.[2] Here are the key factors and strategies to consider:

  • Choice of Base and Solvent System: This is often the most critical parameter. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1 selectivity.[1] It is hypothesized that the sodium cation coordinates with the N2 atom and an electron-rich substituent at the C3 position, which sterically blocks the N2 position from the incoming electrophile.[1][3]

  • Substituent Effects: The electronic nature of substituents on the indazole ring can significantly direct alkylation. For instance, indazoles with electron-rich groups at the C3 position, such as 3-carboxymethyl or 3-carboxamide, have demonstrated over 99% N1 regioselectivity when using NaH in THF.[1]

  • Thermodynamic Control: When using certain electrophiles like α-halo carbonyls or β-halo esters, it's possible to achieve N1 selectivity through thermodynamic equilibration, where an initial mixture of isomers rearranges to the more stable N1 product over time.[2]

Experimental Protocol: General Procedure for N1-Alkylation

  • To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.

  • Stir the suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[1]

  • Upon completion, carefully quench the reaction with the slow addition of water or saturated aqueous ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

FAQ 2: My goal is the N2-alkylated isomer. What conditions should I use?

Answer:

While the 1H-indazole is generally more stable, specific conditions can be employed to kinetically favor alkylation at the N2 position.

  • Mitsunobu Reaction: The Mitsunobu reaction is a highly effective method for achieving N2 selectivity. It is believed that the bulky phosphine intermediate provides chelation control, directing the alkylation to the N2 position.[3] A study on the N-alkylation of indazole showed a strong preference for the N2 isomer (N1:N2 ratio of 1:2.5) under Mitsunobu conditions.[2]

  • Solvent Effects: The choice of solvent can have a profound impact. For instance, using sodium hexamethyldisilazide (NaHMDS) as the base, a switch from THF to dimethyl sulfoxide (DMSO) has been shown to favor N2-alkylation, likely due to differences in ion pairing.[2]

  • Substituent Effects: Electron-withdrawing groups at the C7 position, such as -NO2 or -CO2Me, can promote excellent N2 regioselectivity (≥ 96%).[2]

Experimental Protocol: General Procedure for N2-Alkylation (Mitsunobu)

  • To a solution of the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated indazole from triphenylphosphine oxide and other byproducts.[1]

Section 2: Low Yield and Incomplete Reactions

Low yields or stalled reactions are common frustrations in synthesis. The cause can often be traced back to reaction setup, reagent quality, or suboptimal conditions.

FAQ 3: My N-alkylation or N-arylation reaction is giving a low yield, or the starting material is not fully consumed. What should I check?

Answer:

Several factors can contribute to poor conversion in indazole functionalization reactions:

  • Base and Solvent Incompatibility: The combination of base and solvent is crucial. For example, weaker bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) in THF may fail to deprotonate the indazole sufficiently, leading to no reaction.[1] In such cases, switching to a more polar aprotic solvent like DMF or dioxane, or a stronger base like NaH or KHMDS, is recommended.[1][4]

  • Inert Atmosphere and Anhydrous Conditions: Many reagents used in these reactions, particularly strong bases and organometallic catalysts, are sensitive to air and moisture. Ensure your glassware is oven- or flame-dried, use anhydrous solvents, and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. Protic impurities can lead to side reactions like the debromination of aryl halides in Ullmann couplings.[5]

  • Catalyst and Ligand Issues (for C-N Couplings):

    • Ullmann Coupling: The quality of the copper source is critical. Old or oxidized copper(I) salts can lead to poor reactivity.[6] High-throughput screening can be effective in identifying the optimal copper source, ligand, and base for challenging transformations.[7][8]

    • Buchwald-Hartwig Amination: The choice of palladium precursor, ligand, and base is highly substrate-dependent.[9] For challenging substrates, using pre-catalysts can be more efficient as they don't require an in-situ reduction of Pd(II) to the active Pd(0) species.[10] Sterically hindered phosphine ligands often improve reaction rates and yields.[11]

  • Reaction Temperature: Traditional Ullmann reactions often required high temperatures, but modern ligand-accelerated protocols can run at much milder conditions (40-120 °C).[5] If no reaction is observed, a careful, incremental increase in temperature may be necessary. Conversely, if decomposition is observed, the temperature should be lowered.[5]

Troubleshooting Workflow for Low Yield

Below is a decision-making workflow for troubleshooting low-yield indazole synthesis reactions.

G Start Low Yield or Incomplete Reaction Check_SM Analyze TLC/LC-MS: Starting Material (SM) Remaining? Start->Check_SM SM_Yes Yes, SM is present Check_SM->SM_Yes Incomplete Conversion SM_No No, SM consumed but multiple products formed Check_SM->SM_No Side Reactions/ Decomposition Increase_Temp Increase Temperature Incrementally SM_Yes->Increase_Temp Is reaction sluggish? Check_Reagents Check Base Strength & Catalyst/Ligand Activity SM_Yes->Check_Reagents Are reagents active? Check_Conditions Check for Anhydrous Conditions & Inert Atmosphere SM_No->Check_Conditions What are the byproducts? Re_evaluate_1 Re-evaluate Base/Solvent System (e.g., NaH/THF for N-alkylation, stronger base for C-N coupling) Increase_Temp->Re_evaluate_1 Still no improvement Optimized Optimized Conditions Re_evaluate_1->Optimized Check_Reagents->Re_evaluate_1 Reagents are fine Lower_Temp Lower Reaction Temperature Check_Conditions->Lower_Temp Decomposition observed Change_Ligand Change Ligand/Catalyst System (e.g., screen different phosphine ligands for Buchwald-Hartwig) Check_Conditions->Change_Ligand Side reactions like homocoupling or reduction? Lower_Temp->Optimized Change_Ligand->Optimized

Caption: Troubleshooting workflow for low-yield reactions.

Section 3: Cyclization and Ring-Formation Strategies

The formation of the indazole core itself can be a source of difficulty, with challenges ranging from poor reactivity to the formation of unexpected byproducts.

FAQ 4: My intramolecular cyclization to form the indazole ring is not working. What are some common issues?

Answer:

Indazole ring formation often involves the creation of a nitrogen-nitrogen bond or a carbon-nitrogen bond.

  • Ullmann-Type Cyclizations: Intramolecular copper-catalyzed N-arylation is a powerful method. However, these reactions can be plagued by poor reactivity.[7][8] Success often depends on finding the right combination of a copper catalyst, ligand, and base. High-throughput screening can be invaluable for optimizing these conditions.[7][8]

  • From Isatins: An unexpected rearrangement of 7-nitroisatins when reacted with hydrazine hydrate can lead to polyfunctional indazoles through a metal-free C-H amination.[12] This highlights that starting materials can sometimes undergo unforeseen reaction pathways.

  • From Hydrazones: The cyclization of aryl hydrazones can be promoted by various methods, including the use of polyphosphoric acid or copper catalysts.[13] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for these cyclizations.[13]

  • Side Reactions: In Fischer indole synthesis, which shares some mechanistic similarities with certain indazole syntheses, N-N bond cleavage can be a competing side reaction, especially with electron-donating substituents.[14] This can lead to aniline and other cleavage byproducts.[14]

Section 4: Purification Challenges

The unique properties of indazole derivatives can sometimes make their purification non-trivial.

FAQ 5: I'm having trouble purifying my indazole derivative. It's either very polar, or I can't separate the N1 and N2 isomers.

Answer:

Purification of indazoles requires strategies tailored to their specific properties.

  • Separating N1/N2 Isomers:

    • Column Chromatography: This is the most common method, but baseline separation can be difficult due to the similar polarities of the isomers. Careful selection of the mobile phase is critical.

    • Recrystallization: If a solid, recrystallization can be a highly effective method for separating isomers, especially on a larger scale where chromatography is less practical.[15] A mixed solvent system (e.g., THF/water or methanol/water) is often employed to achieve the differential solubility needed for separation.[15]

  • Purifying Polar Indazoles:

    • Recrystallization: For polar, crystalline compounds, recrystallization is often the best method.[16] Finding the right solvent or solvent pair is key; an ideal solvent dissolves the compound poorly at room temperature but well when heated.[16]

    • Chromatography: If chromatography is necessary, using a more polar stationary phase (like C18 reverse-phase silica) or adding modifiers to the mobile phase (e.g., a small amount of acetic acid or triethylamine) can improve separation.

  • General Tips for Crystallization:

    • If your compound is reluctant to crystallize, try scratching the inside of the flask with a glass rod to create nucleation sites.

    • Seeding the solution with a tiny crystal of the pure compound can initiate crystallization.

    • Slow evaporation of the solvent to increase the concentration can also help induce crystallization.[16]

Table 1: Common Solvent Systems for Indazole Purification
Purification ChallengeRecommended Solvent Systems for Column ChromatographyRecommended Solvent Systems for Recrystallization
Separation of N1/N2 Isomers Hexane/Ethyl Acetate gradients, Dichloromethane/Methanol gradientsTetrahydrofuran/Water, Methanol/Water, Ethanol/Water[15]
Moderately Polar Indazoles Toluene/Acetone, Dichloromethane/Ethyl AcetateEthyl Acetate/Hexane, Ethanol, Isopropanol
Highly Polar Indazoles Dichloromethane/Methanol with 0.1% Acetic Acid or TriethylamineWater, Ethanol/Water, Acetonitrile

References

  • BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.
  • Keating, C., El-Sabbagh, N., Scanlan, E. M., & Alam, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives.
  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • DergiPark. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES.
  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
  • Asian Journal of Research in Chemistry. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate.
  • Semantic Scholar. (n.d.). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros.
  • BenchChem. (n.d.). Troubleshooting unexpected side products in indole synthesis.
  • ResearchGate. (n.d.). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
  • ResearchGate. (n.d.). Proposed process of isatin to indazole rearrangement.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

Sources

preventing degradation of methyl 6-amino-1H-indazole-1-carboxylate during storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of methyl 6-amino-1H-indazole-1-carboxylate to prevent its degradation. Our recommendations are grounded in established chemical principles to ensure the integrity and stability of your valuable research materials.

Frequently Asked Questions (FAQs)

Q1: My solid sample of methyl 6-amino-1H-indazole-1-carboxylate has changed color from off-white to a yellowish or brownish hue. What happened?

A1: Color change is a primary indicator of degradation, most likely due to the oxidation of the 6-amino group.[1][2] Aromatic amines are susceptible to aerial oxidation, a process that can be accelerated by exposure to light and ambient air, leading to the formation of colored impurities.[3][4] To prevent this, always store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q2: I've stored the compound as a solution in DMSO for a few weeks at room temperature and now see a loss of purity in my analysis. What is the likely cause?

A2: While DMSO is a common solvent, prolonged storage of reactive molecules at room temperature is not recommended. The degradation could be due to slow reactions with trace impurities in the solvent or atmospheric moisture. For solutions, it is best to store them at low temperatures (-20°C or -80°C) for long-term stability.[5] For short-term storage (less than 2 weeks), refrigeration at 4°C may be acceptable.[6]

Q3: What are the absolute best-practice storage conditions for long-term stability of solid methyl 6-amino-1H-indazole-1-carboxylate?

A3: For optimal long-term stability, the solid compound should be stored in a tightly sealed container, under a dry inert atmosphere (argon or nitrogen), protected from light, and kept in a cool, dry place.[7][8][9] A desiccator within a refrigerator or freezer is an ideal environment.

In-Depth Troubleshooting and Scientific Explanations

Understanding the Chemistry of Degradation

The structure of methyl 6-amino-1H-indazole-1-carboxylate contains two key functional groups that are susceptible to degradation: the aromatic amine and the N-carboxylate (carbamate).

  • Oxidation of the 6-Amino Group: The primary degradation pathway is the oxidation of the aromatic amino group.[2] This is a common issue for aromatic amines, which can be oxidized by atmospheric oxygen. The reaction can proceed through several stages, potentially forming nitroso or nitro compounds, and can also lead to the formation of complex colored oligomers or polymers.[3][4][10] This oxidative process is often catalyzed by light and trace metal impurities.

  • Hydrolysis of the 1-Carboxylate Group: The methyl carbamate group at the 1-position of the indazole ring can be susceptible to hydrolysis, especially in the presence of strong acids or bases. This would result in the loss of the methoxycarbonyl group, yielding 6-amino-1H-indazole. While this is less likely to occur with the solid compound under proper storage, it is a consideration for solutions, especially if the pH is not neutral.

Visualizing Potential Degradation Pathways

The following diagram illustrates the likely points of degradation on the molecule.

Caption: Potential degradation pathways for methyl 6-amino-1H-indazole-1-carboxylate.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of your methyl 6-amino-1H-indazole-1-carboxylate, adhere to the following protocols.

Summary of Storage Conditions
ParameterSolid Compound (Long-Term)Solution (Long-Term)
Temperature -20°C to 4°C-80°C[5]
Atmosphere Inert Gas (Argon or Nitrogen)[7][8]Inert Gas Headspace
Light Protect from Light (Amber Vial)[6]Protect from Light (Amber Vial)
Container Tightly Sealed Glass VialTightly Sealed Vial with Septum
Location Dry, Well-Ventilated Area[9]Freezer
Step-by-Step Protocol for Aliquoting and Storing the Solid Compound

This workflow minimizes exposure to atmospheric oxygen and moisture.

G start Start: Receive Compound equilibrate Allow Compound to Equilibrate to Room Temperature start->equilibrate prep Prepare Inert Atmosphere (Glovebox or Argon Balloon) weigh Weigh Desired Amount into Aliquot Vials prep->weigh equilibrate->prep purge Purge Vials with Inert Gas weigh->purge seal Seal Vials Tightly purge->seal label_vials Label Vials Clearly seal->label_vials store Store at Recommended Temperature, Protected from Light label_vials->store end End: Stored Compound store->end

Caption: Recommended workflow for handling and storing solid compound.

References

  • Oxidation of Secondary and Primary Amines. (n.d.).
  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023, February 9).
  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS - Sciencemadness.org. (n.d.).
  • Nitro compound synthesis by oxidation - Organic Chemistry Portal. (n.d.).
  • Reactions of aromatic amines | PDF - Slideshare. (n.d.).
  • 271-44-3|1H-Indazole|BLD Pharm. (n.d.).
  • 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid-SDS-MedChemExpress. (n.d.).
  • Indazole | 271-44-3 - ChemicalBook. (2026, January 28).
  • Methyl 3-Amino-1H-indazole-6-carboxylate|CAS 1279865-95-0 - Benchchem. (n.d.).
  • N-Arylation of (hetero)arylamines using aryl sulfamates and carbamates via C–O bond activation enabled by a reusable and durable nickel(0) catalyst - New Journal of Chemistry (RSC Publishing). (n.d.).
  • METHYL 1H-INDAZOLE-6-CARBOXYLATE - ChemBK. (2024, April 10).
  • A Metal‐Free Synthesis of N‐Aryl Carbamates under Ambient Conditions - SciSpace. (n.d.).
  • Methyl 6-amino-1H-indazole-7-carboxylate | 73907-98-9 - Sigma-Aldrich. (n.d.).
  • N to C Aryl Migration in Lithiated Carbamates: ??-Arylation of Benzylic Alcohols. (2025, August 6).
  • 73907-98-9 | Methyl 6-amino-1H-indazole-7-carboxylate - ChemScene. (n.d.).
  • 21 - SAFETY DATA SHEET. (2009, April 29).
  • Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. (n.d.).
  • Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3. (n.d.).
  • 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 - PubChem. (n.d.).
  • Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling | Organic Letters - ACS Publications - ACS.org. (2025, January 24).
  • Methyl 1H-imidazole-1-carboxylate - Enamine. (n.d.).
  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview - ResearchGate. (n.d.).
  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed. (2023, July 15).
  • 851652-52-3|Methyl 6-amino-1H-indazole-3-carboxylate|BLD Pharm. (n.d.).

Sources

Validation & Comparative

The 6-Amino-Indazole Scaffold: A Strategic Divergence from Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) Studies of 6-Amino-Indazole Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Leads

Executive Summary

While the 3-amino-indazole scaffold (exemplified by Pazopanib and Axitinib) has long dominated the landscape of ATP-competitive kinase inhibitors, the 6-amino-indazole isomer has emerged as a critical "vector-shifting" scaffold. Unlike its 3-substituted counterpart, which directs substituents deep into the hydrophobic back-pocket of the ATP binding site, the 6-amino-indazole core orients functional groups towards the solvent-exposed front or the ribose-binding pocket.

This guide objectively compares the SAR profiles of 6-amino-indazole analogs against established 3-amino alternatives and quinazoline bioisosteres, focusing on their application in targeting FGFR4 , VEGFR2 , and the metabolic checkpoint IDO1 .

Part 1: The Scaffold Advantage & Binding Geometry

To understand the utility of the 6-amino-indazole, one must analyze its binding vector relative to the kinase hinge region.

1.1 The "Vector Shift" Effect

In a typical Type I kinase binding mode:

  • 3-Amino-Indazole: The indazole nitrogen (N1/N2) binds the hinge. The C3-substituent points into the gatekeeper region (hydrophobic back pocket).

  • 6-Amino-Indazole: The indazole core still anchors to the hinge, but the C6-amino group acts as a vector pointing towards the solvent front or the P-loop .

This geometric distinction allows 6-amino analogs to accommodate bulky solubilizing groups or "warheads" (for covalent inhibition) without disrupting the essential hinge hydrogen bonds.

1.2 Isomeric Comparison: 6-Amino vs. 3-Amino vs. Quinazoline
Feature6-Amino-Indazole3-Amino-IndazoleQuinazoline (e.g., Gefitinib)
Hinge Interaction Bidentate (N1/N2)Bidentate (N1/N2)Monodentate (N1)
Solubility High (Solvent-exposed tail)Moderate (Buried core)Low to Moderate
Selectivity Potential High (Exploits P-loop diversity)High (Exploits Gatekeeper)Moderate (Promiscuous)
Metabolic Liability N-acetylation (if exposed)Oxidation at C3Oxidation at C6/C7
Part 2: Detailed SAR Analysis

The optimization of 6-amino-indazoles generally follows a tripartite strategy: The Core (N-alkylation), The Head (C3 position), and The Tail (N6-substitution).

2.1 The Core: N1 vs. N2 Alkylation

The tautomeric nature of indazole allows for alkylation at N1 or N2.

  • N1-Alkylation: Thermodynamically favored. In IDO1 inhibitors, N1-methyl analogs (e.g., Compound 36 ) consistently show superior potency compared to N2-isomers. The N1-substituent often fits into a small hydrophobic pocket near the hinge.

  • N2-Alkylation: often leads to a "kinked" binding mode which can drastically reduce potency for standard kinases but may improve selectivity for specific targets like SGK1.

2.2 The Tail: N6-Functionalization

This is the primary driver of potency and physical properties.

  • Reductive Amination (Benzyl groups): Introducing a p-fluorobenzyl group at N6 creates a hydrophobic clamp. In IDO1 inhibition, this motif is essential for nanomolar activity (IC50 ~ 0.4 µM).

  • Urea Linkers: Converting the 6-amino group to a urea enables the molecule to reach a reactive cysteine in the P-loop. This is the strategy for reversible-covalent FGFR4 inhibitors (e.g., Roblitinib analogs), where the urea stabilizes the transition state.

2.3 The Head: C3-Substitution
  • Steric Control: A small group (Methyl or H) is preferred. Large aryl groups at C3 in 6-amino-indazoles often clash with the gatekeeper residue, unlike in 3-amino-indazoles where aryl groups are required for potency.

Part 3: Visualization of SAR Logic

The following diagram illustrates the critical decision nodes in the SAR exploration of this scaffold.

SAR_Logic_Flow Scaffold 6-Amino-Indazole Core Scaffold N_Alkylation N-Alkylation (Selectivity Switch) Scaffold->N_Alkylation C6_Mod C6-Amino (Potency Driver) Scaffold->C6_Mod C3_Mod C3-Position (Steric Gate) Scaffold->C3_Mod N1_Isomer N1-Methyl (High Potency) N_Alkylation->N1_Isomer Major Product N2_Isomer N2-Methyl (Altered Shape) N_Alkylation->N2_Isomer Minor Product Amide_Link Amide/Urea (Kinase/FGFR4) C6_Mod->Amide_Link Benzyl_Link Reductive Amine (IDO1 Target) C6_Mod->Benzyl_Link Small_R H / Me (Preferred) C3_Mod->Small_R Large_R Aryl (Clash Risk) C3_Mod->Large_R

Caption: Decision tree for optimizing 6-amino-indazole derivatives based on target binding requirements.

Part 4: Comparative Performance Data

The following data highlights the impact of specific structural changes on biological activity, synthesized from recent medicinal chemistry literature (e.g., Ngo Xuan Hoang et al., 2020 and Xie et al., 2022).

Table 1: SAR of N1 vs. N2 and C6-Substitutions (Target: IDO1/Cytotoxicity HCT116)
Compound IDStructure (Core)R1 (N-Alk)R6 (Amino Sub)R3IC50 (µM)Interpretation
Ref 1 IndazoleHHH> 50Unsubstituted core is inactive.
Cmpd 12 IndazoleMe (N1) HMe> 50Methylation alone is insufficient.
Cmpd 36 IndazoleMe (N1) 4-F-Benzyl Me 0.4 ± 0.3 Lead Compound. Hydrophobic interactions drive potency.
Cmpd 37 IndazoleMe (N1)4-OMe-BenzylMe2.1 ± 0.5Electron-donating group reduces potency (electronic mismatch).
Cmpd 14 IndazoleMe (N2) 4-F-BenzylMe12.5 ± 2.0Isomer Switch: N2-isomer is ~30x less potent.
Cmpd 20 IndazoleMe (N1)Acetyl (Amide)Me26.7Amide rigidity is less favorable than flexible amine for IDO1.

Key Insight: The N1-methyl, 3-methyl, 6-(4-fluorobenzyl)amino motif (Compound 36) represents a "sweet spot" for cytotoxicity and IDO1 inhibition.

Part 5: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, NMR verification of isomers).

5.1 Synthesis of 6-Amino-Indazole Core (Hydrogenation)
  • Objective: Reduce 6-nitroindazole to 6-aminoindazole without over-reduction.

  • Reagents: 6-Nitro-1H-indazole, 10% Pd/C, Methanol, H2 balloon.

  • Dissolution: Dissolve 6-nitro-1H-indazole (1.0 eq) in MeOH (10 mL/g).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading) under inert atmosphere (N2).

  • Hydrogenation: Purge with H2 gas and stir under 1 atm H2 (balloon) at RT for 4–12 hours.

    • Validation: Monitor via TLC (MeOH/DCM 1:9). The nitro starting material (yellow) will disappear; the amine product is fluorescent blue under UV.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate in vacuo.

  • Yield: Typically >90% as a light yellow solid.[1]

5.2 N-Alkylation and Regioisomer Separation
  • Objective: Alkylate N1/N2 and separate isomers.

  • Reagents: Methyl Iodide (MeI), K2CO3, DMF.[2][3]

  • Reaction: Suspend 6-nitroindazole in DMF. Add K2CO3 (2.0 eq) and MeI (1.2 eq). Stir at 60°C for 3 hours.

  • Workup: Pour into ice water. Extract with EtOAc.

  • Purification (Critical): The N1 and N2 isomers have distinct Rf values.

    • N1-Methyl (Major): Higher Rf (less polar).

    • N2-Methyl (Minor): Lower Rf (more polar).

    • Validation: Confirm via 2D-NMR (NOESY). N1-Me shows NOE with H7; N2-Me shows NOE with H3.

5.3 Reductive Amination (Lead Synthesis)
  • Activation: Mix 6-amino-1-methyl-indazole (1.0 eq) with 4-fluorobenzaldehyde (1.0 eq) in MeOH with catalytic Acetic Acid (1%). Stir 2h to form imine.

  • Reduction: Add NaBH3CN (2.0 eq) at 0°C. Warm to RT and stir 4h.

  • Quench: Add sat. NaHCO3. Extract with DCM.

Part 6: Synthesis Workflow Diagram

Synthesis_Workflow Start 6-Nitroindazole Step1 N-Alkylation (MeI, K2CO3, DMF) Start->Step1 Separation Column Chromatography (Separate N1 vs N2) Step1->Separation N1_Nitro N1-Methyl-6-Nitro (Major) Separation->N1_Nitro N2_Nitro N2-Methyl-6-Nitro (Minor) Separation->N2_Nitro Reduction Hydrogenation (H2, Pd/C) N1_Nitro->Reduction Amine 6-Amino-1-Methyl-Indazole Reduction->Amine Funct Reductive Amination (R-CHO, NaBH3CN) Amine->Funct Final Final Lead (e.g., Cmpd 36) Funct->Final

Caption: Step-by-step synthetic pathway prioritizing the bioactive N1-isomer.

References
  • Ngo, X. H., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents.[2][4][5] RSC Advances. [Link] (Source for IDO1 activity data and Compound 36 SAR)

  • Xie, W., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4.[6] Journal of Medicinal Chemistry.[6] [Link] (Source for FGFR4 covalent inhibitor design using the 6-amino scaffold)

  • Shang, E., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link] (Review of Indazole binding modes and kinase selectivity)

Sources

Comparative Cross-Reactivity Profiling of Indazole-Based Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Privilege

In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its planar, bicyclic nature allows it to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

However, this very "privilege" introduces a challenge: promiscuity . Because the ATP-binding pocket is highly conserved across the human kinome (518+ kinases), indazole-based inhibitors often exhibit significant cross-reactivity. This guide provides a technical comparison of four prominent indazole-based inhibitors—Axitinib, Pazopanib, Linifanib, and Entrectinib —analyzing their selectivity profiles, structural binding modes, and the methodologies required to accurately map their off-target landscapes.

Structural Basis: The Hinge-Binding Mechanism[1][2][3]

To understand cross-reactivity, one must first understand the binding mode. The indazole core typically anchors the inhibitor within the ATP-binding pocket via hydrogen bonding to the kinase "hinge" region.

The DFG-in vs. DFG-out Distinction

A critical differentiator in selectivity is whether the inhibitor binds to the "active" (DFG-in) or "inactive" (DFG-out) conformation of the kinase.[1]

  • Type I Inhibitors (e.g., Entrectinib): Bind to the active DFG-in conformation.[1] They are generally less selective because the active ATP pocket is highly conserved.

  • Type II Inhibitors (e.g., Axitinib): Bind to the inactive DFG-out conformation. They extend into a hydrophobic "back pocket" adjacent to the ATP site, which is less conserved, theoretically offering higher selectivity.

Visualization: Indazole Binding Logic

The following diagram illustrates the structural logic dictating the selectivity of these inhibitors.

IndazoleBinding Indazole Indazole Scaffold (Adenine Mimetic) Hinge Kinase Hinge Region (Conserved H-Bonds) Indazole->Hinge Anchors via H-bonds TypeI Type I Binding (DFG-in: Active) Hinge->TypeI Target Active Conf. TypeII Type II Binding (DFG-out: Inactive) Hinge->TypeII Target Inactive Conf. Selectivity_Low Lower Selectivity (e.g., Entrectinib) TypeI->Selectivity_Low Conserved Pocket Selectivity_High Higher Selectivity (e.g., Axitinib) TypeII->Selectivity_High Exploits Allosteric Back Pocket

Figure 1: Structural logic of indazole-based kinase inhibition. The scaffold anchors the molecule, while the extension determines the conformational selection (Type I vs. Type II) and resulting selectivity profile.

The Comparators: Profile Overview

We compare four clinically relevant inhibitors that share the indazole core but diverge significantly in their target profiles.

InhibitorPrimary TargetsBinding ModeKey Cross-Reactivities (Off-Targets)Clinical Implications
Axitinib VEGFR1/2/3Type II (DFG-out)BCR-ABL1 (T315I) , Aurora C"Extreme" selectivity allows repurposing for drug-resistant CML (T315I).
Pazopanib VEGFR, PDGFR, c-KitType I/II HybridFGFR1/3 , c-Fms, LckBroader anti-angiogenic profile; FGFR activity distinguishes it from Axitinib.
Linifanib VEGFR, PDGFRType IIFLT3 , CSF1RPotent FLT3 inhibition suggests utility in AML, but toxicity limited development.
Entrectinib TRKA/B/C, ROS1, ALKType I (DFG-in)JAK2 (weak), ACK1 Designed for CNS penetration; clean against ABL/RET unlike many peers.
Technical Insight: The Axitinib Anomaly

Axitinib is a textbook example of serendipitous polypharmacology . While designed as a VEGFR inhibitor, its Type II binding mode allows it to bind the "gatekeeper" mutant BCR-ABL1(T315I) with high affinity, a mutation that renders Imatinib ineffective. This cross-reactivity is not a "bug" but a life-saving feature for specific leukemia patients.

Methodological Framework: Profiling Cross-Reactivity

To objectively compare these inhibitors, one cannot rely on single-target IC50s. A comprehensive profiling strategy is required.[2]

A. Biochemical Profiling (The Gold Standard)
  • Method: Radiometric HotSpot™ or Mobility Shift Assays.

  • Why: Direct measurement of catalytic activity. Unaffected by ATP concentration if run at

    
    .
    
  • Metric: Selectivity Score (S-score) .

    • A lower S-score indicates higher selectivity.

B. Competition Binding Assays
  • Method: KINOMEscan (active site-directed competition).

  • Why: High throughput; measures

    
    . Can detect binding to inactive kinases (relevant for Type II inhibitors).
    
  • Caveat: Does not measure functional inhibition; false positives possible if binding does not block catalysis.

Visualization: Profiling Workflow

ProfilingWorkflow Library Indazole Inhibitor Library (Axitinib, Pazopanib, etc.) Screen Primary Screen (Single Dose @ 1 µM) Library->Screen Input HitCall Hit Calling (>50% Inhibition) Screen->HitCall Filter Kd_IC50 Kd / IC50 Determination (Dose-Response) HitCall->Kd_IC50 Validated Hits Analysis Selectivity Analysis (S-Score, Gini Coefficient) Kd_IC50->Analysis Quantitative Profiling

Figure 2: Standard workflow for kinase cross-reactivity profiling. The process moves from broad qualitative screening to quantitative affinity determination.

Comparative Analysis: The Selectivity Landscape

Based on data from comprehensive profiling studies (e.g., Davis et al., 2011), we can categorize the selectivity of our comparators.

The Selective Specialist: Axitinib

Axitinib exhibits a remarkably clean profile for a Type II inhibitor.

  • S(35) Score: Low (High Selectivity).

  • Data: In a panel of ~400 kinases, it inhibits <10% of the kinome at 1 µM.

  • Implication: Lower risk of off-target toxicity compared to first-generation multi-kinase inhibitors like Sunitinib.

The Broad Spectrum Agent: Pazopanib

Pazopanib's indazole core is decorated to capture a wider net of angiogenic and oncogenic kinases.

  • S(35) Score: Moderate.

  • Differentiation: Unlike Axitinib, Pazopanib shows significant activity against FGFR1 and FGFR3 . This makes it a better option for tumors driven by FGF signaling but increases the risk of toxicities related to tissue repair.

The CNS-Penetrant: Entrectinib

Entrectinib represents a modern "precision" indazole.

  • Design: Optimized for CNS penetration (to treat brain metastases).[3]

  • Selectivity: Highly specific for TrkA/B/C, ROS1, and ALK.

  • Negative Control: It avoids EGFR and MET, common off-targets that cause dose-limiting toxicities in other inhibitors.

Experimental Protocol: Radiometric Kinase Assay

To validate the cross-reactivity of an indazole inhibitor, the Radiometric


P-ATP Assay  is the most robust method. It directly measures phosphate transfer and is less prone to interference than fluorescent assays.
Protocol Steps:
  • Reagent Preparation:

    • Prepare Base Reaction Buffer : 20 mM HEPES (pH 7.5), 10 mM MgCl

      
      , 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na
      
      
      
      VO
      
      
      , 2 mM DTT.
    • Prepare Substrate Solution : Specific peptide substrate (e.g., Poly(Glu,Tyr) for VEGFR) at 20 µM.

  • Inhibitor Dilution:

    • Dissolve Indazole compound in 100% DMSO.

    • Prepare 3-fold serial dilutions (10 points) starting at 10 µM.

    • Deliver 20 nL of inhibitor to the assay plate (acoustic dispensing preferred).

  • Enzyme Addition:

    • Dilute Kinase (e.g., VEGFR2, FGFR1) in Base Buffer.

    • Add enzyme to the plate and incubate for 10 min at Room Temp (allows inhibitor binding).

  • Reaction Initiation:

    • Add

      
      P-ATP (Specific Activity: 10 µCi/µL) to the mixture.
      
    • Critical Control: Ensure final ATP concentration equals the

      
       of the specific kinase to ensure competitive kinetics.
      
  • Incubation & Termination:

    • Incubate for 2 hours at Room Temp.

    • Spot reaction onto P81 ion-exchange filter paper.

    • Wash filters 3x with 0.75% Phosphoric acid (removes unreacted ATP).

  • Quantification:

    • Read on a scintillation counter. Calculate % Activity relative to DMSO control.

References

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.[4][5] Link

  • Roskoski, R. Jr. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes." Pharmacological Research. Link

  • Pemovska, T., et al. (2015). "Axitinib effectively inhibits BCR-ABL1(T315I) with a distinct binding conformation." Nature. Link

  • Ardini, E., et al. (2016). "Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications."[3][6][7] Molecular Cancer Therapeutics. Link

  • Tocris Bioscience. "Axitinib Product Information & Biological Activity." Link

  • Reaction Biology. "Kinase Profiling Methods and Protocols." Link

Sources

A Comparative Guide to the Reproducible Synthesis of Methyl 6-amino-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 6-amino-1H-indazole-1-carboxylate is a critical building block in contemporary drug discovery, serving as a versatile scaffold for a multitude of pharmacologically active agents, including several FDA-approved kinase inhibitors.[1] The specific arrangement of its amino and carboxylate groups on the indazole core makes it an invaluable intermediate for creating complex molecular architectures.[1] However, the reproducibility of its synthesis can be a significant hurdle for medicinal and process chemists. This guide provides an in-depth comparison of two prevalent synthetic protocols, offering field-proven insights into their execution, reproducibility, and scalability.

Overview of Synthetic Strategies

The synthesis of methyl 6-amino-1H-indazole-1-carboxylate typically involves a two-stage process:

  • Formation of the 6-amino-1H-indazole core : This is most commonly achieved by the reduction of a 6-nitro-1H-indazole precursor.

  • N1-Carboxylation : The selective addition of a methyl carboxylate group to the N1 position of the indazole ring.

The choice of reagents and conditions for these two stages defines the overall efficiency and reproducibility of the synthesis. We will compare two distinct, yet reliable, protocols:

  • Protocol A : A classic approach utilizing catalytic hydrogenation for the nitro reduction followed by a direct N-acylation.

  • Protocol B : An alternative route employing a metal-acid reduction system, which can be advantageous in specific laboratory settings.

Protocol A: Catalytic Hydrogenation and Direct N-Acylation

This protocol is often favored for its clean reaction profile and high yields. It leverages the efficiency of palladium-catalyzed hydrogenation for the nitro group reduction, a method well-regarded for its reliability.[2][3]

Scientific Rationale

The first step involves the reduction of commercially available 6-nitro-1H-indazole. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the method of choice due to its high efficiency and the ease of catalyst removal via filtration.[3] The reaction proceeds under a hydrogen atmosphere, providing a clean conversion to 6-amino-1H-indazole with minimal byproduct formation.

The subsequent N1-acylation step is critical for regioselectivity. The indazole ring possesses two nitrogen atoms (N1 and N2) that can be acylated. While N-alkylation can often lead to mixtures, N-acylation tends to favor the more thermodynamically stable N1-acyl indazole isomer.[4][5] This protocol uses methyl chloroformate with a non-nucleophilic base to selectively introduce the methyl carboxylate group at the N1 position.

Experimental Workflow: Protocol A

Protocol_A_Workflow Start 6-Nitro-1H-indazole Step1 Step 1: Reduction Start->Step1 H2 (1 atm), 10% Pd/C Methanol, RT, Overnight Intermediate 6-Amino-1H-indazole Step1->Intermediate Step2 Step 2: N1-Carboxylation Intermediate->Step2 Methyl Chloroformate, Et3N THF, 0°C to RT Product Methyl 6-amino-1H- indazole-1-carboxylate Step2->Product

Caption: Workflow for the synthesis via catalytic hydrogenation.

Detailed Step-by-Step Methodology: Protocol A

Step 1: Synthesis of 6-Amino-1H-indazole

  • To a solution of 6-nitro-1H-indazole (10.0 g, 61.3 mmol) in methanol (200 mL), add 10% Palladium on Carbon (1.0 g, 10 wt%).

  • Fit the flask with a hydrogen balloon and stir the suspension vigorously at room temperature overnight (approx. 16 hours).

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol (50 mL).

  • Concentrate the filtrate under reduced pressure to yield 6-amino-1H-indazole as a solid, which is typically used in the next step without further purification.[3] Expected yield is generally high (90-95%).[3]

Step 2: Synthesis of Methyl 6-amino-1H-indazole-1-carboxylate

  • Suspend the crude 6-amino-1H-indazole (approx. 58.2 mmol) in tetrahydrofuran (THF, 250 mL) and cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (Et3N) (12.2 mL, 87.3 mmol, 1.5 equiv) to the suspension.

  • Slowly add methyl chloroformate (5.4 mL, 69.8 mmol, 1.2 equiv) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding water (100 mL).

  • Extract the product with ethyl acetate (2 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Protocol B: Iron-Mediated Reduction and N-Acylation

This protocol offers a cost-effective and scalable alternative, particularly when access to high-pressure hydrogenation equipment is limited. It employs a classical metal-acid system for the nitro reduction.[7][8]

Scientific Rationale

The reduction of nitroarenes using iron powder in an acidic medium is a long-established and robust transformation.[2][7] The reaction is believed to proceed via a series of single-electron transfers from the iron metal to the nitro group. The presence of an acid, such as hydrochloric acid or ammonium chloride, facilitates the reaction and the generation of the active reducing species.[7][8] This method is often tolerant of other functional groups and is highly effective for large-scale syntheses.

The N1-carboxylation step follows the same principle as in Protocol A, relying on the thermodynamic preference for the N1-acylated product.

Experimental Workflow: Protocol B

Protocol_B_Workflow Start 6-Nitro-1H-indazole Step1 Step 1: Reduction Start->Step1 Fe Powder, NH4Cl Ethanol/H2O, Reflux Intermediate 6-Amino-1H-indazole Step1->Intermediate Step2 Step 2: N1-Carboxylation Intermediate->Step2 Methyl Chloroformate, Et3N THF, 0°C to RT Product Methyl 6-amino-1H- indazole-1-carboxylate Step2->Product

Caption: Workflow for the synthesis via iron-mediated reduction.

Detailed Step-by-Step Methodology: Protocol B

Step 1: Synthesis of 6-Amino-1H-indazole

  • In a round-bottom flask, suspend 6-nitro-1H-indazole (10.0 g, 61.3 mmol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Add iron powder (17.1 g, 306.5 mmol, 5.0 equiv) and ammonium chloride (16.4 g, 306.5 mmol, 5.0 equiv).

  • Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-3 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter the hot solution through Celite to remove the iron salts.

  • Wash the filter cake thoroughly with hot ethanol.

  • Concentrate the combined filtrates under reduced pressure. The resulting crude solid may require an aqueous workup (e.g., neutralization with sodium bicarbonate and extraction with ethyl acetate) to remove residual salts before the next step.

Step 2: Synthesis of Methyl 6-amino-1H-indazole-1-carboxylate

  • This step is identical to Step 2 in Protocol A. Suspend the crude 6-amino-1H-indazole in THF, and react with methyl chloroformate in the presence of triethylamine.

  • Follow the same reaction, workup, and purification procedures as described previously.

Comparative Analysis and Reproducibility

ParameterProtocol A: Catalytic HydrogenationProtocol B: Iron-Mediated Reduction
Yield Typically higher and more consistent (90-95% for reduction)[3]Good to high, but can be more variable (75-90%)[8]
Purity Very clean reduction, minimal byproducts.Workup is crucial to remove iron salts; may require extra purification.
Safety Requires handling of flammable H2 gas and pyrophoric Pd/C catalyst.Avoids flammable gas; large-scale reactions can be highly exothermic.
Scalability Readily scalable, but may require specialized hydrogenation equipment.Highly scalable with standard laboratory glassware; cost-effective.
Reproducibility Highly reproducible if catalyst quality is consistent.Generally reproducible; depends on the activity of the iron powder.
Workup Simple filtration to remove the catalyst.More involved filtration and extraction to remove inorganic salts.

Conclusion and Recommendations

Both protocols provide reliable pathways to methyl 6-amino-1H-indazole-1-carboxylate.

Protocol A is recommended for laboratory-scale synthesis where high purity and yield are paramount and the necessary hydrogenation equipment is available. Its clean reaction profile simplifies purification and often leads to more consistent results.

Protocol B is an excellent alternative for larger-scale preparations or when hydrogenation is not feasible. Its low cost and operational simplicity make it highly attractive for process chemistry, although it requires a more rigorous workup to ensure the removal of inorganic byproducts.

Ultimately, the choice of protocol will depend on the specific constraints and priorities of the research or development team, including scale, available equipment, and cost considerations. Both methods, when executed with care, are robust and reproducible for the synthesis of this key pharmaceutical intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • ChemicalBook. (n.d.). 6-Aminoindazole synthesis.
  • Lu, T., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)
  • Martínez, A., et al. (2020). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules.
  • BenchChem. (n.d.). Methyl 6-amino-1H-indazole-3-carboxylate.
  • Organic Syntheses. (n.d.). Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane.
  • ResearchGate. (n.d.). Current methods for N1‐acylation of indazoles and this work.
  • Hunt, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances.
  • Lu, T., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega.
  • BenchChem. (n.d.). A Comparative Analysis of Synthetic Pathways to 6-Bromo-1-methyl-1H-indazol-4-amine.
  • BenchChem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
  • ResearchGate. (2025). DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1‐Functionalized Alkyl Indazoles.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。